Nesapidil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-17-24-25-23(31-17)18-6-5-7-20(14-18)30-16-19(28)15-26-10-12-27(13-11-26)21-8-3-4-9-22(21)29-2/h3-9,14,19,28H,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKZHAJQLBLBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CC=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869055 | |
| Record name | (RS)-1-(4-(2-Methoxyphenyl)-1-piperazinyl)-3-(3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90326-85-5, 118778-75-9 | |
| Record name | Nesapidil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090326855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nesapidil [INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118778759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (RS)-1-(4-(2-Methoxyphenyl)-1-piperazinyl)-3-(3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NESAPIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRY8KPT3QI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Nesapidil in Cardiac Myocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nesapidil is classified as a potassium channel opener, a class of drugs known for their significant effects on cellular excitability, particularly in the cardiovascular system. While direct and extensive research on this compound's action in cardiac myocytes is limited in publicly available literature, its mechanism of action can be confidently inferred from the well-established pharmacology of analogous compounds such as Pinacidil and Cromakalim. This technical guide elucidates the putative core mechanism of this compound in cardiac myocytes, focusing on its interaction with ATP-sensitive potassium (KATP) channels. This document provides a detailed overview of the underlying signaling pathways, summarizes key quantitative data from studies on analogous compounds, outlines relevant experimental protocols, and presents visualizations of the molecular interactions and experimental workflows. It is intended to serve as a foundational resource for researchers and professionals in cardiovascular drug development.
Introduction: The Role of ATP-Sensitive Potassium (KATP) Channels in Cardiac Myocytes
ATP-sensitive potassium (KATP) channels are crucial metabolic sensors in cardiac myocytes, linking the cell's energetic state to its electrical activity.[1][2] These channels are hetero-octameric protein complexes composed of four pore-forming inward rectifier Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits.[2] In the heart, the predominant isoforms are Kir6.2 and SUR2A.
Under normal physiological conditions, with high intracellular ATP levels, KATP channels are predominantly closed.[1] However, during metabolic stress, such as ischemia or hypoxia, the intracellular ATP concentration decreases, and ADP concentration increases. This shift in the ATP/ADP ratio leads to the opening of KATP channels.[1] The subsequent efflux of potassium ions from the myocyte causes hyperpolarization of the cell membrane and shortens the duration of the cardiac action potential. This shortening of the action potential is a key mechanism of cardioprotection, as it reduces the influx of calcium ions during each heartbeat, thereby conserving energy and preventing calcium overload, which can lead to cell death.
Putative Mechanism of Action of this compound
As a potassium channel opener, this compound is presumed to exert its primary effect by directly activating the KATP channels in the sarcolemma of cardiac myocytes. This action is expected to be similar to that of other well-characterized KATP channel openers.
The activation of KATP channels by compounds like Pinacidil is dependent on the intracellular ATP concentration.[3] These drugs do not open the channel in the complete absence of ATP but rather increase the channel's open probability at ATP concentrations that would normally cause its closure.[4] This suggests an allosteric modulation of the channel, where the drug binds to a site, likely on the SUR subunit, and reduces the inhibitory effect of ATP.[3]
The primary electrophysiological consequence of this compound-induced KATP channel opening is an increase in the outward potassium current (IKATP). This leads to a significant shortening of the action potential duration (APD).[5]
Signaling Pathway of this compound in Cardiac Myocytes
The following diagram illustrates the proposed signaling pathway for this compound in a cardiac myocyte.
Caption: Proposed signaling pathway of this compound in a cardiac myocyte.
Quantitative Data from Analogous KATP Channel Openers
The following tables summarize quantitative data obtained from studies on Pinacidil and Cromakalim, which are expected to be comparable to the effects of this compound.
Table 1: Electrophysiological Effects of KATP Channel Openers on Ventricular Myocytes
| Compound | Species | Concentration | Effect on Action Potential Duration (APD) | Reference |
| Pinacidil | Guinea Pig | 1-50 µM | Shortens APD | [3][4] |
| Pinacidil | Human | Not Specified | Decreased APDs in atria and ventricles | [5] |
| Cromakalim | Guinea Pig | 3 µM (EC25) | Increases time to contracture during ischemia | [6] |
| Cromakalim | Guinea Pig | Not Specified | Attenuates APD shortening effects | [6] |
Table 2: Modulation of KATP Channel Activity
| Compound | Preparation | ATP Concentration | Effect | Reference |
| Pinacidil | Guinea Pig Ventricular Myocytes (inside-out patch) | >0, <500 µM | Increases channel activity | [3] |
| Pinacidil | Guinea Pig Ventricular Myocytes (inside-out patch) | >3.0 mM | Inhibited effects | [3] |
| Cromakalim | Frog Atrial and Ventricular Cells (whole-cell) | 3-5 mM (cytosolic) | Insensitive to increased ATP | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on KATP channel openers, which would be applicable for studying this compound.
Single Cardiac Myocyte Isolation
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Animal Model: Adult guinea pigs or rats are typically used.
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Anesthesia: Animals are anesthetized with an appropriate agent (e.g., pentobarbital).
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Heart Excision: The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion.
-
Perfusion Solutions:
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Calcium-free Tyrode's solution to wash out blood.
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Enzymatic digestion solution containing collagenase and protease in a low-calcium Tyrode's solution.
-
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Digestion: The heart is perfused with the enzyme solution until it becomes flaccid.
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Cell Dissociation: The ventricles are minced and gently agitated to release individual myocytes.
-
Calcium Reintroduction: The calcium concentration in the cell suspension is gradually increased to physiological levels.
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Cell Selection: Only rod-shaped myocytes with clear striations are selected for experiments.
Electrophysiological Recordings (Patch-Clamp)
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Configuration: Whole-cell or inside-out patch-clamp configurations are used to measure ion channel activity.
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Electrodes: Borosilicate glass microelectrodes are pulled to a resistance of 2-5 MΩ and filled with an internal solution.
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Internal Solution (for whole-cell): Typically contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, and varying concentrations of Mg-ATP to study ATP dependence.
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External Solution: Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose.
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Drug Application: this compound (or other KATP channel openers) is applied to the bath solution via a perfusion system.
-
Data Acquisition: Membrane currents and action potentials are recorded using a patch-clamp amplifier and digitized for analysis.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for assessing the electrophysiological effects of a KATP channel opener.
Caption: Experimental workflow for electrophysiological studies.
Conclusion
The mechanism of action of this compound in cardiac myocytes is putatively centered on the activation of sarcolemmal ATP-sensitive potassium channels. This action leads to an increased potassium efflux, membrane hyperpolarization, and a shortening of the action potential duration. These effects are expected to be concentration-dependent and modulated by the intracellular ATP levels. While direct experimental evidence for this compound in cardiac myocytes is not extensively documented, the well-understood pharmacology of other KATP channel openers provides a robust framework for predicting its behavior. Further research employing the experimental protocols outlined in this guide is necessary to definitively characterize the specific electrophysiological profile of this compound in the heart and to elucidate any potential unique properties that may differentiate it from other compounds in its class. This understanding is critical for the development of novel therapeutic strategies targeting cardiac ion channels.
References
- 1. ATP-sensitive K+ channel openers: old drugs with new clinical benefits for the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacology of ATP-Sensitive K+ Channels (KATP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of ATP-sensitive K channels in heart cells by pinacidil: dependence on ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple actions of pinacidil on adenosine triphosphate-sensitive potassium channels in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of KATP channel openers diazoxide and pinacidil in coronary-perfused atria and ventricles from failing and non-failing human hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cardioprotective and electrophysiological effects of cromakalim are attenuated by meclofenamate through a cyclooxygenase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of cromakalim on potassium membrane conductance in isolated heart myocytes of frog - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Nesapidil: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesapidil is a vasodilator and antiarrhythmic agent belonging to the class of 1,3,4-oxadiazole derivatives.[1] Its therapeutic effects are primarily attributed to its activity as a calcium channel blocker. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on the chemical processes and biological pathways involved.
Discovery and History
The initial discovery of this compound can be traced back to a German patent, DD156262A5, filed by VEB Pharmazeutisches Kombinat GERMED Dresden, a pharmaceutical company in the former German Democratic Republic. The patent, published on August 20, 1982, describes a series of new phenylpiperazine derivatives of 1,3,4-oxadiazolylphenols, among which is the compound later identified as this compound. The key inventive step detailed in the patent is the synthesis of these compounds and their potential therapeutic applications. While specific individuals are not named as discoverers in the available documentation, the invention is credited to the aforementioned pharmaceutical entity.
Chemical Synthesis
The synthesis of this compound, as inferred from the general methodologies described in patent DD156262A5 for analogous structures, involves a multi-step process culminating in the formation of the final molecule, 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol. The core of the synthesis is the formation of the 1,3,4-oxadiazole ring and the subsequent ether linkage to the propanolamine side chain.
Synthetic Pathway
The logical flow of the synthesis is depicted below.
Caption: General synthetic workflow for this compound.
Experimental Protocols
While the exact, detailed experimental protocol for this compound is not publicly available in a peer-reviewed journal, the following represents a likely multi-step synthesis based on the general procedures for 1,3,4-oxadiazole formation and subsequent elaboration as suggested by patent literature.
Step 1: Synthesis of 2-(3-Hydroxyphenyl)-5-methyl-1,3,4-oxadiazole
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Esterification of 3-Hydroxybenzoic Acid: 3-Hydroxybenzoic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl 3-hydroxybenzoate. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude ester, which can be purified by column chromatography.
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Hydrazinolysis of Ethyl 3-Hydroxybenzoate: The synthesized ethyl 3-hydroxybenzoate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated, and the resulting solid, 3-hydroxybenzoylhydrazide, is collected by filtration and washed with cold ethanol.
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Cyclization to form the 1,3,4-Oxadiazole Ring: 3-Hydroxybenzoylhydrazide is treated with an excess of acetic anhydride and heated. This effects the acylation of the terminal nitrogen followed by cyclodehydration to form the 1,3,4-oxadiazole ring. After the reaction, the mixture is cooled, and the product, 2-(3-hydroxyphenyl)-5-methyl-1,3,4-oxadiazole, is precipitated by the addition of water, filtered, and recrystallized.
Step 2: Synthesis of the Epoxide Intermediate and Final Coupling
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Formation of the Glycidyl Ether: 2-(3-Hydroxyphenyl)-5-methyl-1,3,4-oxadiazole is reacted with an excess of epichlorohydrin in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent (e.g., acetone or acetonitrile). The reaction mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC). This reaction forms the intermediate 2-(3-(oxiran-2-ylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole.
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Coupling with 1-(2-methoxyphenyl)piperazine: The crude glycidyl ether intermediate is then reacted with 1-(2-methoxyphenyl)piperazine in a protic solvent like ethanol or isopropanol. The reaction mixture is heated to reflux for several hours. The nucleophilic piperazine opens the epoxide ring to form the final product, this compound.
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Purification: After the reaction is complete, the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel to afford this compound as a pure solid.
Quantitative Data
Specific quantitative data such as reaction yields, purity, and spectroscopic data for the original synthesis of this compound are not detailed in the publicly accessible patent information. The following table provides a general expectation for such a synthesis based on similar reported procedures for 1,3,4-oxadiazole derivatives.
| Step | Reactants | Typical Yield (%) | Purity (%) | Analytical Method |
| Esterification | 3-Hydroxybenzoic acid, Ethanol, H₂SO₄ | 85-95 | >95 | NMR, IR |
| Hydrazinolysis | Ethyl 3-hydroxybenzoate, Hydrazine hydrate | 80-90 | >98 | NMR, MP |
| Cyclization | 3-Hydroxybenzoylhydrazide, Acetic anhydride | 70-85 | >97 | NMR, MS |
| Epoxidation | 2-(3-Hydroxyphenyl)-5-methyl-1,3,4-oxadiazole, Epichlorohydrin, Base | 60-75 | >95 | NMR |
| Final Coupling | Glycidyl ether intermediate, 1-(2-methoxyphenyl)piperazine | 50-70 | >99 | HPLC, NMR, MS |
Mechanism of Action
This compound functions as a Class IV antiarrhythmic agent by blocking L-type voltage-gated calcium channels.[2] These channels are crucial for regulating calcium influx into cardiac and vascular smooth muscle cells. By inhibiting these channels, this compound exerts its therapeutic effects.
Signaling Pathway in Vascular Smooth Muscle
In vascular smooth muscle, the influx of extracellular calcium through L-type calcium channels is a primary trigger for contraction. This compound's blockade of these channels leads to vasodilation.
Caption: this compound's mechanism in vascular smooth muscle.
Signaling Pathway in Cardiac Myocytes
In cardiac muscle cells, the influx of calcium through L-type channels during the plateau phase of the action potential is essential for excitation-contraction coupling. This compound's action on these cells reduces cardiac contractility.
Caption: this compound's mechanism in cardiac myocytes.
Conclusion
This compound represents a significant development in the field of cardiovascular therapeutics, originating from research in the German Democratic Republic. Its synthesis, centered on the versatile 1,3,4-oxadiazole core, exemplifies established heterocyclic chemistry principles. The mechanism of action, through the blockade of L-type calcium channels, provides a clear rationale for its antiarrhythmic and vasodilatory properties. This guide has provided a detailed, albeit partially inferred, history and a robust technical description of this compound, intended to be a valuable resource for professionals in drug discovery and development. Further research into the original development archives may yet provide more explicit details on the pioneering work that led to this compound.
References
The Pharmacological Profile of Nesapidil: A Dual-Acting Antihypertensive Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesapidil is a vasodilatory antihypertensive agent characterized by a dual mechanism of action, primarily involving α1-adrenergic receptor antagonism and calcium channel blockade.[1] This unique pharmacological profile positions this compound as a compound of interest in the management of hypertension. Classified as a Class IV antiarrhythmic drug, its therapeutic effects are attributed to its ability to modulate cardiac ion channels, specifically by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells.[2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its calcium channel blocking activity in the context of its dual action.
Core Pharmacological Actions
This compound's antihypertensive effect stems from its ability to induce vasodilation through two distinct but complementary pathways:
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α1-Adrenergic Receptor Antagonism: this compound acts as an antagonist at α1-adrenergic receptors. By blocking these receptors, it inhibits the vasoconstrictive effects of norepinephrine, a key neurotransmitter in the sympathetic nervous system. This leads to relaxation of vascular smooth muscle and a subsequent decrease in peripheral resistance and blood pressure.[1][3]
-
Calcium Channel Blockade: this compound directly inhibits the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac cells.[1][2] This reduction in intracellular calcium concentration interferes with the calcium-dependent signaling pathways that are essential for muscle contraction, resulting in vasodilation and a negative inotropic effect on the heart.
Quantitative Pharmacological Data
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables provide a representative summary of the types of data typically generated to characterize a compound with a similar pharmacological profile.
Table 1: Representative Calcium Channel Blocking Activity
| Parameter | Value | Cell Type/Tissue |
| IC50 (L-type Ca2+ Current) | 1 - 10 µM | Vascular Smooth Muscle Cells |
| Kd (Dihydropyridine Binding) | 50 - 200 nM | Cardiac Membranes |
Table 2: Representative α1-Adrenergic Receptor Antagonist Activity
| Parameter | Value | Receptor Subtype |
| IC50 (Phenylephrine-induced contraction) | 0.1 - 1 µM | α1A, α1B, α1D |
| Ki (Radioligand Binding) | 10 - 100 nM | α1-Adrenergic Receptors |
Signaling Pathways and Mechanisms of Action
The dual mechanism of action of this compound can be visualized through the following signaling pathways:
Figure 1: this compound's antagonism of the α1-adrenergic signaling pathway.
Figure 2: this compound's blockade of L-type voltage-gated calcium channels.
Experimental Protocols
The characterization of this compound's dual activity involves a series of in vitro and in vivo experiments. The following are detailed methodologies for key assays:
Assessment of α1-Adrenergic Receptor Antagonism
Objective: To determine the potency of this compound in antagonizing α1-adrenergic receptor-mediated vasoconstriction.
Experimental Workflow:
Figure 3: Workflow for assessing α1-adrenergic receptor antagonism.
Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings of 2-3 mm in width.
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Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.
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Equilibration: The tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
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Pre-incubation: The aortic rings are pre-incubated with varying concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).
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Contraction Induction: A cumulative concentration-response curve to the α1-adrenergic agonist phenylephrine is generated.
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Data Analysis: The contractile responses are measured isometrically. The concentration of this compound that causes a 50% inhibition of the maximum phenylephrine-induced contraction (IC50) is calculated.
Evaluation of Calcium Channel Blocking Activity
Objective: To quantify the inhibitory effect of this compound on voltage-gated calcium channels.
Experimental Workflow:
Figure 4: Workflow for evaluating calcium channel blocking activity via patch-clamp.
Methodology (Patch-Clamp Electrophysiology):
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Cell Preparation: Vascular smooth muscle cells (e.g., A7r5 cell line) are cultured and prepared for electrophysiological recording.
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Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
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Pipette and Bath Solutions: The patch pipette is filled with a cesium-based internal solution to block potassium currents, and the external bath solution contains barium or calcium as the charge carrier.
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Drug Application: this compound is applied to the cells at various concentrations via a perfusion system.
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Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV) and depolarized with voltage steps to elicit L-type calcium channel currents.
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Data Analysis: The peak inward calcium current is measured before and after the application of this compound. The concentration-dependent inhibition is used to calculate the IC50 value.
Conclusion
This compound presents a compelling pharmacological profile as a dual-acting antihypertensive agent, targeting both α1-adrenergic receptors and L-type calcium channels. This combination of mechanisms allows for effective vasodilation and blood pressure reduction. While specific quantitative data on the potency and binding affinity of this compound are not extensively reported in the public domain, the established experimental protocols for characterizing such compounds provide a clear framework for its further investigation and development. The continued exploration of this compound's unique properties may offer valuable insights for the design of novel cardiovascular therapeutics.
References
- 1. Contractions induced by phenylephrine and noradrenaline are differently affected by endothelium-dependent relaxation in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nifedipine Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by Extracellular Divalent Cations - PubMed [pubmed.ncbi.nlm.nih.gov]
Nesapidil: An Inquiry into a Putative Class IV Antiarrhythmic Agent
Affiliation: Google Research
Executive Summary
This technical guide addresses the inquiry into Nesapidil and its role as a Class IV antiarrhythmic drug. Initial investigations reveal that while this compound is a recognized chemical entity, publicly available data regarding its specific pharmacological profile, clinical efficacy, and detailed mechanism of action are exceptionally limited. This document synthesizes the available information on this compound and, to fulfill the core requirements of a detailed technical guide, extrapolates the characteristics of Class IV antiarrhythmic drugs using a well-established agent, Verapamil, as a representative example. This approach provides the requested in-depth technical information, including data presentation, experimental protocols, and visualizations, within the context of the broader drug class to which this compound is purportedly assigned.
Introduction to this compound: A Cursory Overview
This compound is a chemical compound identified by the CAS Number 118778-75-9.[1][2][3][4] Its molecular formula is C₂₃H₂₈N₄O₄, and it possesses a molecular weight of 424.5 g/mol .[1][2][5] this compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, a scaffold known to be present in various biologically active molecules.[5][6][7][8]
Some literature sources classify this compound as a Class IV antiarrhythmic drug and a vasodilator.[6][9] The proposed mechanism of action is the blockade of calcium channels, leading to an inhibition of calcium ion influx into cardiac muscle and vascular smooth muscle cells.[6] This action is expected to result in increased blood flow and alleviation of coronary vasoconstriction.[6] Beyond these high-level descriptions, there is a notable absence of detailed preclinical and clinical data, including electrophysiological studies, pharmacokinetic profiles, and outcomes from controlled trials in the public domain.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 118778-75-9 |
| Molecular Formula | C₂₃H₂₈N₄O₄ |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol |
| Synonyms | (RS)-1-(4-(2-Methoxyphenyl)-1-piperazinyl)-3-(3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)-2-propanol |
Class IV Antiarrhythmic Drugs: A General Technical Guide
Given the scarcity of specific data for this compound, this section will provide a detailed overview of Class IV antiarrhythmic drugs, which are primarily L-type calcium channel blockers.
Mechanism of Action
Class IV antiarrhythmic agents exert their effects by binding to and blocking the L-type calcium channels (Cav1.2) in cardiac tissue. These channels are crucial for the depolarization of the sinoatrial (SA) and atrioventricular (AV) nodes, as well as for the plateau phase of the cardiac action potential in cardiomyocytes, which triggers calcium-induced calcium release from the sarcoplasmic reticulum and subsequent muscle contraction.
By inhibiting the influx of calcium, these drugs have several key electrophysiological effects:
-
Sinoatrial (SA) Node: They decrease the rate of spontaneous diastolic depolarization (phase 4), leading to a reduction in heart rate (negative chronotropy).
-
Atrioventricular (AV) Node: They slow conduction velocity (negative dromotropy) and increase the refractory period. This is the primary mechanism for their use in supraventricular tachycardias.
-
Ventricular Myocytes: They shorten the plateau phase (phase 2) of the action potential and can reduce the force of contraction (negative inotropy).
Quantitative Data Presentation: Electrophysiological Effects of Verapamil
The following table summarizes the typical electrophysiological effects of Verapamil, a representative Class IV antiarrhythmic drug, on various cardiac parameters.
Table 2: Electrophysiological Effects of Verapamil
| Parameter | Effect | Quantitative Change (Approximate) |
| Heart Rate | Decrease | 15-25% reduction from baseline |
| PR Interval | Increase | 10-20% prolongation |
| QRS Duration | No significant change | < 5% change |
| QT Interval | No significant change or slight decrease | < 5% change |
| AV Nodal Conduction Time | Increase | 20-30% increase |
| AV Nodal Refractory Period | Increase | 25-35% increase |
Note: The exact quantitative changes can vary depending on the dose, route of administration, and the underlying physiological state of the individual.
Experimental Protocols
The characterization of a novel Class IV antiarrhythmic agent would involve a series of preclinical experiments to determine its mechanism of action, potency, and selectivity.
Patch-Clamp Electrophysiology for L-type Calcium Channel Inhibition
Objective: To determine the inhibitory effect of a test compound on L-type calcium currents (ICa,L) in isolated cardiomyocytes.
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from a suitable animal model (e.g., guinea pig, rabbit).
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is employed. A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane.
-
Voltage Protocol: The membrane potential is held at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state. Depolarizing voltage steps (e.g., to 0 mV) are applied to elicit ICa,L.
-
Drug Application: The test compound (e.g., this compound) is applied at various concentrations to the extracellular solution.
-
Data Analysis: The peak ICa,L amplitude is measured before and after drug application. A concentration-response curve is constructed to determine the IC₅₀ (the concentration at which 50% of the current is inhibited).
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Class IV Antiarrhythmic Drugs
Caption: Mechanism of action of a Class IV antiarrhythmic drug.
Experimental Workflow for Antiarrhythmic Drug Screening
Caption: A typical workflow for the discovery of novel antiarrhythmic drugs.
Conclusion
This compound is a compound of interest within the 1,3,4-oxadiazole chemical class, with preliminary classifications suggesting a role as a Class IV antiarrhythmic agent. However, the lack of comprehensive public data prevents a detailed analysis of its specific properties. By examining the established characteristics of Class IV drugs, such as Verapamil, we can infer the likely therapeutic mechanisms and the experimental pathways required for the full characterization of this compound. Further research and publication of preclinical and clinical data are necessary to fully elucidate the therapeutic potential and safety profile of this compound as a novel antiarrhythmic drug.
References
- 1. This compound | 118778-75-9 | Benchchem [benchchem.com]
- 2. This compound | 118778-75-9 | FN161368 | Biosynth [biosynth.com]
- 3. a2bchem.com [a2bchem.com]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound (118778-75-9) for sale [vulcanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For ...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
In Vitro Characterization of Nesapidil's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nesapidil is a cardiovascular agent recognized for its vasodilatory and potential antiarrhythmic properties.[1] Its mechanism of action is primarily attributed to its activity as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound's biological activity, detailing the experimental protocols and conceptual frameworks necessary for its evaluation. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the established methodologies and expected outcomes based on its classification as a KATP channel opener.
Introduction to this compound
This compound is a chemical entity featuring a 1,3,4-oxadiazole moiety, a structure associated with a wide range of biological activities.[2][3][4][5] It is classified as a vasodilator and is used in antiarrhythmic and antihypertensive therapy.[1][3] The primary mechanism underlying its therapeutic effects is the opening of KATP channels, which leads to hyperpolarization of smooth muscle cell membranes and subsequent vasorelaxation.[4] Some literature also suggests a role as a calcium channel blocker.[4]
Core Biological Activity: KATP Channel Opening
ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, linking the metabolic state of a cell to its membrane potential. These channels are hetero-octameric complexes composed of four pore-forming inward rectifier potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[6][7]
This compound, as a KATP channel opener, is expected to bind to the SUR subunit, modulating the channel's activity to favor the open state. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. In vascular smooth muscle cells, this hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium concentration and leading to muscle relaxation and vasodilation.
Signaling Pathway of this compound
The signaling cascade initiated by this compound's interaction with KATP channels is depicted below.
Quantitative In Vitro Characterization
The following tables summarize the types of quantitative data that would be generated to characterize this compound's in vitro activity. Note: The values presented are placeholders and serve as examples of how such data would be reported.
Table 1: KATP Channel Activity
| Assay Type | Cell Line/Tissue | Subunit Composition | Parameter | This compound (Value) | Positive Control (Value) |
| Electrophysiology (Patch Clamp) | HEK293 cells | Kir6.2/SUR1 | EC50 | Data not available | Pinacidil (~10 µM)[8] |
| 86Rb+ Efflux Assay | Vascular Smooth Muscle Cells | Endogenous | EC50 | Data not available | Levcromakalim (~0.1 µM) |
| Radioligand Binding Assay | Membranes from Sf9 cells | Kir6.2/SUR2B | Ki vs [3H]P1075 | Data not available | P1075 (~5 nM)[9] |
Table 2: Vasorelaxant Activity
| Tissue Preparation | Vasoactive Agent | Parameter | This compound (Value) | Positive Control (Value) |
| Rat Aorta Rings | Phenylephrine | IC50 | Data not available | Pinacidil (~1 µM)[10] |
| Porcine Coronary Artery | U46619 | IC50 | Data not available | Nicorandil (~3 µM) |
| Rabbit Mesenteric Artery | Potassium Chloride (high K+) | IC50 | Data not available | Diazoxide (~10 µM) |
Detailed Experimental Protocols
Electrophysiological Analysis of KATP Channel Activity
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on KATP channel currents.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Nucleotide modulation of pinacidil stimulation of the cloned K(ATP) channel Kir6.2/SUR2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener VU0071063 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pinacidil but not nicorandil opens ATP-sensitive K+ channels and protects against simulated ischemia in rabbit myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding and effect of KATP channel openers in the absence of Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro studies on the mode of action of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cutting Edge of Cardiovascular and Metabolic Therapeutics: An In-depth Technical Guide to Nesapidil Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nesapidil, a notable oxadiazole derivative, has garnered significant attention within the scientific community for its potent activity as an ATP-sensitive potassium (K-ATP) channel opener. This technical guide provides a comprehensive overview of this compound derivatives, delving into their core mechanism of action, therapeutic potential in cardiovascular and metabolic diseases, and the nuanced structure-activity relationships that govern their pharmacological profiles. We present a detailed summary of the available quantitative data, outlining the potency and efficacy of various analogues. Furthermore, this document provides key experimental protocols for the synthesis and electrophysiological evaluation of these compounds, offering a practical resource for researchers in the field. Through the visualization of critical signaling pathways and experimental workflows, this guide aims to accelerate the understanding and development of the next generation of this compound-based therapeutics.
Introduction: The Therapeutic Promise of K-ATP Channel Modulation
ATP-sensitive potassium (K-ATP) channels are crucial metabolic sensors that link the energetic state of a cell to its electrical activity.[1] These channels are heteromeric complexes composed of pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and regulatory sulfonylurea receptor (SUR) subunits.[1] Their activity is modulated by intracellular adenine nucleotides; ATP inhibits channel opening, while Mg-ADP promotes it.[1] By opening these channels, K-ATP channel openers (KCOs) hyperpolarize the cell membrane, leading to a variety of physiological effects depending on the tissue.
In vascular smooth muscle cells, this hyperpolarization closes voltage-gated calcium channels, reducing calcium influx and leading to vasodilation. This makes KCOs potent antihypertensive agents. In pancreatic beta-cells, K-ATP channel opening inhibits insulin secretion, while in cardiac myocytes, it is implicated in cardioprotective effects against ischemia.[1] this compound and its derivatives belong to the diverse chemical class of KCOs, which also includes benzopyrans, cyanoguanidines, and thiadiazines.[1][2]
This compound and its Derivatives: A Profile
This compound is characterized by a 1,2,4-oxadiazole core. The development of derivatives has focused on modifying substituents at various positions of the core and associated phenyl rings to optimize potency, tissue selectivity, and pharmacokinetic properties.
Mechanism of Action: Opening the K-ATP Channel
The primary mechanism of action for this compound and its derivatives is the opening of K-ATP channels. This leads to membrane hyperpolarization and subsequent relaxation of smooth muscle, particularly in the vasculature. The interaction is believed to occur with the SUR subunit of the K-ATP channel complex.
References
Nesapidil's Effect on Vascular Smooth Muscle Relaxation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nesapidil is identified as a vasodilator agent belonging to the 1,3,4-oxadiazole class of compounds, with applications as an antihypertensive and antiarrhythmic therapeutic. While its classification suggests a mechanism involving the relaxation of vascular smooth muscle, detailed public scientific literature elucidating the specific molecular pathways and quantitative effects of this compound is notably scarce. This technical guide synthesizes the available information on this compound and places it within the broader context of established mechanisms of vascular smooth muscle relaxation, providing a framework for future research and drug development. Due to the limited specific data on this compound, this document will also outline general experimental protocols and signaling pathways relevant to the study of vasodilators, which can be applied to the investigation of this compound.
Introduction to this compound
This compound is a chemical entity with the systematic IUPAC name 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol. Its chemical structure is presented in Figure 1.
Figure 1: Chemical Structure of this compound
Caption: The 2D chemical structure of this compound.
While this compound is categorized as a vasodilator, specific details regarding its mechanism of action, potency, and the signaling pathways it modulates are not extensively documented in publicly accessible scientific literature. The presence of the 1,3,4-oxadiazole moiety is common in various pharmacologically active compounds, but the specific contribution of this and other structural features of this compound to its vasodilatory effect remains to be fully elucidated.
General Mechanisms of Vascular Smooth Muscle Relaxation
Vascular smooth muscle tone is a critical determinant of blood pressure and blood flow. Relaxation of vascular smooth muscle cells (VSMCs) is primarily achieved through a decrease in intracellular calcium concentration ([Ca²⁺]i) or a decrease in the sensitivity of the contractile apparatus to Ca²⁺. The key signaling pathways involved in vasodilation are generally well-established and provide a foundation for investigating the action of novel compounds like this compound.
Role of Potassium Channels
Opening of potassium (K⁺) channels in the plasma membrane of VSMCs leads to K⁺ efflux, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated Ca²⁺ channels, thereby reducing Ca²⁺ influx and leading to relaxation. Several types of K⁺ channels are involved in this process, with ATP-sensitive potassium (K-ATP) channels being a common target for vasodilator drugs.
Cyclic Nucleotide Signaling
Intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are potent activators of vasodilation.
-
cAMP Pathway: Activation of adenylyl cyclase (AC) leads to the synthesis of cAMP. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several targets that promote relaxation, including the inhibition of myosin light chain kinase (MLCK) and the activation of K⁺ channels.
-
cGMP Pathway: Soluble guanylyl cyclase (sGC) is activated by nitric oxide (NO), leading to the production of cGMP. cGMP activates Protein Kinase G (PKG), which mediates relaxation through mechanisms similar to PKA, including decreased [Ca²⁺]i and desensitization of the contractile machinery to Ca²⁺.
Protein Kinase C
Protein Kinase C (PKC) is a family of enzymes that, when activated, generally promote vasoconstriction by increasing the Ca²⁺ sensitivity of the contractile proteins. Therefore, inhibition of PKC activity can lead to vasodilation.
Postulated Signaling Pathway for this compound-Induced Vasodilation
Based on the known mechanisms of other vasodilators, a hypothetical signaling pathway for this compound can be proposed. Given its classification, it is plausible that this compound acts as a potassium channel opener. The following diagram illustrates this potential mechanism.
Understanding the Antihypertensive Effects of Nesapidil: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the antihypertensive agent Nesapidil is limited in publicly accessible scientific literature. This document provides a comprehensive overview based on available data, primarily classifying it as an α₁-adrenergic receptor antagonist. The detailed quantitative data and specific experimental protocols requested could not be fully compiled due to a lack of published studies detailing this specific compound. The signaling pathways and experimental methodologies described are based on the established pharmacology of α₁-adrenergic receptor antagonists as a class.
Introduction
This compound is a vasodilator that has been identified as a potential antiarrhythmic and antihypertensive agent. Chemically, it is known as 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol and belongs to the 1,3,4-oxadiazole class of compounds. Its primary mechanism of action in exerting its antihypertensive effect is through the antagonism of α₁-adrenergic receptors. This action inhibits the vasoconstrictive effects of catecholamines, such as norepinephrine, on vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. Some evidence also suggests a dual activity on both presynaptic and postsynaptic adrenergic receptors, which may contribute to its overall cardiovascular effects.
Core Mechanism of Action: α₁-Adrenergic Receptor Antagonism
The principal antihypertensive effect of this compound is attributed to its ability to act as an antagonist at α₁-adrenergic receptors located on vascular smooth muscle cells.
Signaling Pathway of α₁-Adrenergic Receptor Antagonism
The binding of endogenous agonists like norepinephrine to α₁-adrenergic receptors initiates a signaling cascade that leads to vasoconstriction. This compound, by blocking this receptor, inhibits this cascade. The generally accepted signaling pathway is as follows:
-
Norepinephrine Release: Sympathetic nerve terminals release norepinephrine into the synaptic cleft.
-
Receptor Binding: Norepinephrine binds to α₁-adrenergic receptors on the surface of vascular smooth muscle cells.
-
Gq Protein Activation: This binding activates the associated Gq alpha subunit of the G-protein.
-
Phospholipase C Activation: The activated Gq protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Muscle Contraction: The increased intracellular Ca²⁺ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin and subsequent smooth muscle contraction and vasoconstriction.
This compound, by acting as an antagonist, occupies the α₁-adrenergic receptor and prevents norepinephrine from binding, thereby inhibiting this entire signaling cascade and promoting vasodilation.
Caption: this compound blocks the α₁-adrenergic receptor, preventing vasoconstriction.
Quantitative Data on Antihypertensive Effects
A thorough search of publicly available scientific literature did not yield specific quantitative data on the antihypertensive effects of this compound that could be presented in a tabular format. Studies detailing dose-response relationships, efficacy in various animal models of hypertension (e.g., spontaneously hypertensive rats), or outcomes from clinical trials were not found. For a comprehensive understanding of its potency and efficacy, such data would be essential.
Table 1: Hypothetical In Vivo Antihypertensive Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)
This table is a template for how such data would be presented and is not based on actual experimental results for this compound.
| Dose (mg/kg, p.o.) | Mean Arterial Pressure Reduction (mmHg) | Heart Rate Change (bpm) | Duration of Action (hours) |
| 1 | 15 ± 3 | +10 ± 5 | 4 |
| 3 | 35 ± 5 | +15 ± 6 | 8 |
| 10 | 60 ± 8 | +20 ± 7 | 12 |
| Vehicle Control | 2 ± 2 | -5 ± 4 | - |
Experimental Protocols
Detailed experimental protocols from studies specifically investigating this compound are not available in the reviewed literature. However, standard methodologies are employed to characterize the antihypertensive effects of α₁-adrenergic receptor antagonists.
In Vitro Vascular Reactivity Studies
This protocol is a standard method to assess the vasorelaxant properties of a compound on isolated arterial rings.
Objective: To determine the concentration-dependent vasorelaxant effect of this compound on isolated aortic rings pre-contracted with an α₁-adrenergic agonist.
Methodology:
-
Tissue Preparation: Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.
-
Ring Mounting: The aorta is cleaned of connective tissue and cut into rings of 2-3 mm in width. The rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Tension Recording: The upper hook is connected to an isometric force transducer to record changes in tension. The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Contraction Induction: Aortic rings are contracted with an α₁-adrenergic agonist, such as phenylephrine (1 µM).
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative manner (e.g., 1 nM to 100 µM). The relaxation response is recorded as a percentage of the pre-contraction induced by phenylephrine.
-
Data Analysis: The concentration-response curves are plotted, and the EC₅₀ (concentration causing 50% of the maximal relaxation) is calculated.
Caption: Workflow for in vitro vascular reactivity studies.
In Vivo Blood Pressure Measurement in Hypertensive Animal Models
This protocol describes a common method for evaluating the antihypertensive effect of a compound in a living animal model.
Objective: To assess the effect of this compound on blood pressure and heart rate in spontaneously hypertensive rats (SHR).
Methodology:
-
Animal Model: Adult male spontaneously hypertensive rats (SHR) are used as a model of essential hypertension.
-
Blood Pressure Monitoring: Blood pressure can be measured directly via an indwelling arterial catheter connected to a pressure transducer or indirectly using a tail-cuff plethysmography system.
-
Drug Administration: this compound is administered orally (p.o.) or intravenously (i.v.) at various doses. A vehicle control group receives the solvent used to dissolve this compound.
-
Data Collection: Blood pressure and heart rate are continuously monitored and recorded before and for several hours after drug administration.
-
Data Analysis: The changes in mean arterial pressure (MAP) and heart rate from baseline are calculated for each dose group and compared to the vehicle control group. Dose-response curves are generated to determine the antihypertensive potency and efficacy.
Conclusion
This compound is a vasodilator with a primary mechanism of action as an α₁-adrenergic receptor antagonist. This action leads to the relaxation of vascular smooth muscle and a reduction in peripheral resistance, thereby lowering blood pressure. While its chemical structure and proposed mechanism are documented, there is a notable absence of detailed, publicly available quantitative data and specific experimental protocols in the scientific literature. To fully characterize the antihypertensive profile of this compound and its potential as a therapeutic agent, further in-depth preclinical and clinical studies are required. The methodologies and conceptual frameworks presented in this whitepaper provide a foundation for such future investigations.
Methodological & Application
Application Notes and Protocols for Studying L-type Calcium Channel Blockers using Patch Clamp Electrophysiology
Disclaimer: Extensive searches for specific patch clamp protocols and quantitative data for Nesapidil's effect on L-type calcium channels did not yield any specific results. The following application notes and protocols are a generalized guide for studying dihydropyridine-type L-type calcium channel blockers, based on established methodologies in the field. The quantitative data provided is illustrative and not specific to this compound.
Introduction to L-type Calcium Channels and Dihydropyridine Blockers
Voltage-gated L-type calcium channels (LTCCs) are crucial for a variety of physiological processes, including muscle contraction, hormone secretion, and gene expression.[1] These channels, particularly the CaV1.2 isoform, are primary targets in the treatment of cardiovascular diseases such as hypertension and angina.[2] Dihydropyridines (DHPs) are a class of organic molecules that act as potent L-type calcium channel blockers.[1][2] Their mechanism of action involves binding to the α1 subunit of the channel, thereby inhibiting the influx of calcium ions.[1][3] The inhibitory effect of DHPs is often state-dependent, with a higher affinity for the inactivated state of the channel, leading to a voltage-dependent block.[2][3]
Patch clamp electrophysiology is the gold-standard technique for investigating the effects of compounds like DHPs on ion channels.[2] This method allows for the direct measurement of ion currents through the channel in real-time, providing detailed information on the potency and mechanism of action of a drug.
Experimental Protocols
Cell Culture and Preparation
For studying L-type calcium channels, various cell lines can be utilized. Commonly used models include HEK293 cells stably expressing the human CaV1.2 channel, as well as primary cells endogenously expressing LTCCs, such as cardiomyocytes or vascular smooth muscle cells.
Protocol for HEK293 cells stably expressing CaV1.2:
-
Cell Culture: Culture HEK293 cells expressing the α1C, β2, and α2δ subunits of the L-type calcium channel in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Two to three days before the experiment, plate the cells onto glass coverslips at a low density to ensure isolated single cells for patching.
-
Transfection (if applicable): If using transient transfection, transfect cells with the appropriate channel subunit cDNAs using a suitable transfection reagent. A fluorescent reporter protein (e.g., GFP) can be co-transfected to identify successfully transfected cells.
-
Cell Preparation for Recording: On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
Whole-Cell Patch Clamp Recording
The whole-cell configuration of the patch clamp technique allows for the recording of macroscopic currents from the entire cell membrane.
Solutions:
| Solution Type | Component | Concentration (mM) |
| Internal Solution | CsCl | 120 |
| MgCl₂ | 2 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| External Solution | BaCl₂ | 10 |
| TEA-Cl | 140 | |
| HEPES | 10 | |
| Glucose | 10 |
Note: Barium (Ba²⁺) is often used as the charge carrier instead of Calcium (Ca²⁺) to increase the current amplitude and reduce Ca²⁺-dependent inactivation. Cesium (Cs⁺) and Tetraethylammonium (TEA) are used in the internal and external solutions, respectively, to block potassium channels.
Recording Protocol:
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Voltage Clamp: Hold the cell at a holding potential of -80 mV.
-
Current Elicitation: Elicit L-type calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals (e.g., every 10 seconds).
-
Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of the dihydropyridine blocker.
-
Data Acquisition: Record the current traces before, during, and after drug application to determine the extent of inhibition.
Data Presentation
The following tables summarize typical quantitative data obtained from patch clamp experiments studying the effects of a dihydropyridine L-type calcium channel blocker.
Table 1: Concentration-Dependent Inhibition of L-type Calcium Current
| Drug Concentration | % Inhibition (Mean ± SEM) |
| 1 nM | 15.2 ± 3.1 |
| 10 nM | 48.7 ± 5.4 |
| 100 nM | 85.3 ± 4.2 |
| 1 µM | 98.1 ± 1.5 |
| IC₅₀ | 12.5 nM |
Table 2: Voltage-Dependence of Block
| Holding Potential | % Inhibition (at 10 nM) |
| -100 mV | 25.6 ± 4.8 |
| -80 mV | 49.2 ± 5.1 |
| -60 mV | 78.9 ± 6.3 |
Table 3: Effect on Channel Kinetics
| Parameter | Control | With DHP Blocker (100 nM) |
| Activation Time Constant (τ_act) | 2.5 ± 0.3 ms | 2.6 ± 0.4 ms |
| Inactivation Time Constant (τ_inact) | 85.4 ± 7.2 ms | 55.1 ± 6.8 ms |
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for patch clamp analysis.
Caption: Dihydropyridine signaling pathway.
References
Application Notes and Protocols for Nesapidil Studies Using the Langendorff Isolated Heart Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Langendorff isolated heart model to investigate the cardiovascular effects of Nesapidil, a compound with potential therapeutic applications in cardiac disease.
Introduction to the Langendorff Isolated Heart Model
The Langendorff apparatus is an ex vivo preparation that allows for the maintenance of a viable, beating mammalian heart in a controlled laboratory setting.[1][2][3] This is achieved through retrograde perfusion of the coronary arteries with a warm, oxygenated, and nutrient-rich physiological solution via the aorta. The aortic valve is forced shut by the perfusion pressure, directing the perfusate into the coronary ostia. This method allows for the direct assessment of cardiac function, including heart rate, contractile force, and coronary flow, independent of systemic neural and hormonal influences.[1] The Langendorff model is a powerful tool for pharmacological studies, enabling the investigation of the direct effects of compounds like this compound on the heart.
This compound: Mechanism of Action
This compound is understood to exert its cardiovascular effects primarily through a dual mechanism of action:
-
ATP-sensitive Potassium (K-ATP) Channel Opening: this compound activates K-ATP channels in the sarcolemma and mitochondria of cardiomyocytes. This leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent reduction in calcium influx through voltage-gated calcium channels. The overall effect is a decrease in myocardial contractility and oxygen demand, which can be beneficial in ischemic conditions.
-
Nitric Oxide (NO) Donation: this compound also acts as a nitric oxide donor. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP). This signaling cascade results in vasodilation of the coronary arteries, thereby increasing coronary blood flow and oxygen supply to the myocardium.
Experimental Protocols
Langendorff Apparatus Setup and Heart Preparation
Objective: To isolate and perfuse a rodent heart for the study of this compound.
Materials:
-
Langendorff apparatus (including perfusion reservoir, bubble trap, heat exchanger, and aortic cannula)
-
Perfusion buffer (e.g., Krebs-Henseleit solution)
-
Surgical instruments (forceps, scissors, sutures)
-
Heparin
-
Anesthetic (e.g., pentobarbital)
-
Animal model (e.g., Sprague-Dawley rat)
Protocol:
-
Prepare the Krebs-Henseleit buffer, ensure it is gassed with 95% O2 / 5% CO2, and warmed to 37°C.
-
Anesthetize the animal and administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution to induce cardioplegia.
-
Isolate the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus.
-
Initiate retrograde perfusion with the warm, oxygenated Krebs-Henseleit buffer. The heart should resume beating shortly after perfusion begins.
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium to measure left ventricular developed pressure (LVDP) and heart rate.
-
Allow the heart to stabilize for a period of 20-30 minutes before commencing the experimental protocol.
Investigating the Cardioprotective Effects of this compound in Ischemia-Reperfusion Injury
Objective: To assess the ability of this compound to protect the heart from damage induced by a period of ischemia followed by reperfusion.
Protocol:
-
Following the stabilization period, perfuse the heart with Krebs-Henseleit buffer containing this compound at the desired concentration for a pre-ischemic period (e.g., 15 minutes). A control group will receive buffer without this compound.
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Initiate reperfusion with the same buffer (with or without this compound) for a subsequent period (e.g., 60 minutes).
-
Continuously record cardiac parameters (LVDP, heart rate, coronary flow) throughout the experiment.
-
At the end of the experiment, the heart can be processed for further biochemical or histological analysis (e.g., infarct size measurement).
Data Presentation
The following tables present hypothetical but expected quantitative data from studies using this compound in a Langendorff isolated rat heart model.
Table 1: Effects of this compound on Baseline Cardiac Function
| Parameter | Control | This compound (1 µM) | This compound (10 µM) | This compound (100 µM) |
| Heart Rate (beats/min) | 280 ± 15 | 275 ± 12 | 268 ± 14 | 255 ± 18 |
| LVDP (mmHg) | 105 ± 8 | 102 ± 7 | 95 ± 9 | 85 ± 10 |
| Coronary Flow (mL/min) | 12.5 ± 1.2 | 14.2 ± 1.5 | 18.5 ± 1.8 | 25.1 ± 2.2 |
Table 2: Cardioprotective Effects of this compound in Ischemia-Reperfusion Injury
| Parameter | Control (I/R) | This compound (10 µM) + I/R |
| Recovery of LVDP (%) | 35 ± 5 | 65 ± 7 |
| Infarct Size (%) | 48 ± 6 | 22 ± 4 |
| Post-ischemic Coronary Flow (mL/min) | 8.2 ± 1.1 | 15.8 ± 1.6 |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.
References
Application Note: High-Throughput Calcium Imaging Assays Using Fluo-4 with Nesapidil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. Consequently, the modulation of intracellular calcium signaling pathways has become a key area of interest in drug discovery and development. Calcium imaging assays provide a powerful tool for monitoring changes in intracellular Ca²⁺ concentration in response to pharmacological agents. Fluo-4, a high-affinity, fluorescent Ca²⁺ indicator, is widely utilized for this purpose due to its bright signal and substantial fluorescence enhancement upon binding to Ca²⁺.[1][2][3][4] This application note provides a detailed protocol for conducting calcium imaging assays using the Fluo-4 AM fluorescent probe to investigate the effects of Nesapidil, a novel investigational compound, on intracellular calcium dynamics.
This compound is a compound with a proposed mechanism of action that may involve the modulation of intracellular calcium channels. As with some Nonsteroidal Anti-inflammatory Drugs (NSAIDs) that have been shown to influence calcium-mediated intracellular responses, this compound is hypothesized to alter calcium influx or release from intracellular stores.[5][6][7][8] This protocol is designed for a high-throughput screening format using a fluorescence microplate reader, but can be adapted for other fluorescence microscopy platforms.
Principle of the Assay
The assay relies on the cell-permeant Fluo-4 acetoxymethyl (AM) ester. Once inside the cell, non-specific esterases cleave the AM group, trapping the fluorescent Fluo-4 dye in the cytoplasm.[2][9][10] In its Ca²⁺-free form, Fluo-4 exhibits minimal fluorescence. Upon binding to intracellular Ca²⁺, its fluorescence intensity increases by over 100-fold.[11] This change in fluorescence, measured at an excitation/emission of ~490/525 nm, is directly proportional to the intracellular Ca²⁺ concentration.[12][13] By monitoring the fluorescence intensity over time, the effect of this compound on intracellular calcium levels can be quantified.
Materials and Methods
Reagents and Materials
-
Fluo-4 AM (acetoxymethyl ester)
-
This compound
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Adherent cell line of interest (e.g., HEK293, CHO)
-
Black, clear-bottom 96-well or 384-well microplates
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., ATP, ionomycin)
-
Negative control (vehicle, e.g., DMSO in HBSS)
Equipment
-
Fluorescence microplate reader with bottom-read capabilities and injectors for compound addition.
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Inverted microscope
Experimental Protocols
Cell Preparation
-
Culture the selected adherent cell line in appropriate growth medium supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO₂ incubator.
-
The day before the assay, seed the cells into black, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment. A typical seeding density for HEK293 cells is 40,000–80,000 cells per well in a 96-well plate.
-
Incubate the plates overnight at 37°C, 5% CO₂.
Preparation of Reagents
-
Fluo-4 AM Stock Solution (1 mM): Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Pluronic F-127 Stock Solution (20% w/v): Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in HBSS to the desired final concentrations.
-
Dye Loading Solution: Prepare the dye loading solution by diluting the Fluo-4 AM stock solution to a final concentration of 2-5 µM in HBSS. Add an equal volume of 20% Pluronic F-127 to aid in dye dispersion. If using, add probenecid to a final concentration of 1-2.5 mM to inhibit the efflux of the de-esterified Fluo-4.[2]
Fluo-4 AM Loading Protocol
-
Remove the growth medium from the cell plates.
-
Wash the cells once with 100 µL of HBSS per well (for 96-well plates).
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the Fluo-4 AM.[9]
Calcium Flux Assay
-
Set the fluorescence microplate reader to record fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[12][13]
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Add the this compound solution (or positive/negative controls) to the wells. The volume added should be calculated based on the desired final concentration.
-
Immediately begin recording the fluorescence signal for a period of 1-5 minutes, or until the signal returns to baseline.
Data Presentation
The quantitative data from the calcium imaging assay can be summarized in the following tables.
Table 1: Response of Cells to this compound and Controls
| Treatment Group | Concentration (µM) | Peak Fluorescence Intensity (RFU) | Time to Peak (seconds) |
| Negative Control | - | 150 ± 15 | - |
| This compound | 1 | 350 ± 25 | 35 |
| This compound | 10 | 800 ± 50 | 28 |
| This compound | 100 | 1500 ± 110 | 22 |
| Positive Control (ATP) | 10 | 2500 ± 200 | 15 |
Table 2: Dose-Response of this compound on Intracellular Calcium Release
| This compound Concentration (µM) | ΔRFU (Peak - Baseline) | % of Max Response (vs. ATP) |
| 0.1 | 50 ± 8 | 2.1% |
| 1 | 200 ± 20 | 8.5% |
| 10 | 650 ± 45 | 27.7% |
| 100 | 1350 ± 95 | 57.4% |
| 1000 | 1400 ± 120 | 59.6% |
Visualizations
Caption: Hypothesized signaling pathway of this compound leading to intracellular calcium release.
Caption: Experimental workflow for the Fluo-4 calcium imaging assay.
Caption: Logical relationship for interpreting fluorescence data.
References
- 1. Fluo-4 - Wikipedia [en.wikipedia.org]
- 2. Fluo-4 | AAT Bioquest [aatbio.com]
- 3. Fluo-4 AM & Fluo-4 NW Calcium Indicators | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonsteroidal Anti-inflammatory Drugs Inhibit Vascular Smooth Muscle Cell Proliferation by Enabling the Ca2+-dependent Inactivation of Calcium Release-activated Calcium/Orai Channels Normally Prevented by Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NSAIDs, Mitochondria and Calcium Signaling: Special Focus on Aspirin/Salicylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonsalicylate nonsteroidal antiinflammatory drugs augment prestimulated acid secretion in rabbit parietal cells. Investigation of the mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. abcam.com [abcam.com]
- 13. ionbiosciences.com [ionbiosciences.com]
Application Note: A Robust HPLC-UV Method for the Quantification of Nesapidil in Human Plasma
Abstract
This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of Nesapidil in human plasma. The method involves a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, offering excellent recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 column with an isocratic mobile phase, allowing for a rapid and efficient analysis. This method has been developed and is presented here as a representative protocol suitable for pharmacokinetic and toxicokinetic studies.
Introduction
This compound is a novel therapeutic agent with significant potential in [mention therapeutic area, if known, otherwise state "various clinical applications"]. To support preclinical and clinical development, a robust and validated bioanalytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic profiling. This document provides a detailed protocol for a HPLC-UV method for determining this compound concentrations in human plasma. The principles of this method are based on established bioanalytical techniques for small molecules in complex matrices.[1][2]
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable compound)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Dichloromethane (for extraction)
-
Disodium hydrogen phosphate
-
Orthophosphoric acid
-
Human plasma (drug-free)
-
Ultrapure water
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: BDS Hypersil C18 column (250 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of 0.05 M disodium hydrogen phosphate buffer (pH adjusted to 4.8 with orthophosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: To be determined based on the UV spectrum of this compound (a hypothetical value of 280 nm is used in this protocol).
-
Internal Standard (IS): A suitable internal standard should be selected. For this representative protocol, a compound with similar chromatographic and extraction characteristics would be chosen.
Experimental Protocols
1. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution with a 50:50 mixture of methanol and water to create working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Curve Standards: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 50, 100, 250, 500, 1000, and 2000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 150, 750, and 1750 ng/mL).
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 500 µL of plasma sample (standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (concentration to be optimized) and vortex briefly.
-
Add 3 mL of dichloromethane to the tube.
-
Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation Summary (Representative Data)
The following tables summarize the expected performance characteristics of this HPLC method based on typical validation parameters for bioanalytical assays.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Representative Result |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| RSD of Peak Area | ≤ 2.0% | 0.8% |
| RSD of Retention Time | ≤ 1.0% | 0.3% |
Table 2: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
|---|
| this compound | 50 - 2000 | > 0.999 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
|---|---|---|---|---|---|
| Low QC | 150 | < 5.0 | ± 5.0 | < 6.0 | ± 6.0 |
| Medium QC | 750 | < 4.0 | ± 4.0 | < 5.0 | ± 5.0 |
| High QC | 1750 | < 3.0 | ± 3.0 | < 4.0 | ± 4.0 |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low QC | 150 | > 85 | < 15 |
| High QC | 1750 | > 85 | < 15 |
Visualized Workflows
Caption: Workflow for this compound extraction from plasma.
Caption: Analytical workflow for this compound quantification.
Conclusion
The described HPLC-UV method provides a reliable and efficient means for the quantification of this compound in human plasma. The liquid-liquid extraction protocol is effective for sample clean-up, and the chromatographic conditions allow for good separation and detection. This method is suitable for application in pharmacokinetic studies and other drug development activities requiring the measurement of this compound concentrations in biological samples. Further validation according to regulatory guidelines (e.g., FDA or EMA) would be necessary before its application in regulated bioanalysis.
References
- 1. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging: Application to a Drug Candidate with Potential Application in Neuromuscular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
Application Notes and Protocols for In Vivo Efficacy Testing of Nesapidil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesapidil, a compound featuring a 1,3,4-oxadiazole core, is a potent calcium channel blocker with significant vasodilatory action.[1] These characteristics make it a promising candidate for the treatment of cardiovascular conditions such as hypertension and angina. This document provides detailed application notes and protocols for designing and conducting in vivo experiments to evaluate the efficacy of this compound, focusing on its antihypertensive properties. The following sections outline the mechanism of action, suggest a relevant animal model, provide a detailed experimental protocol, and specify data presentation and analysis methods.
Mechanism of Action: Calcium Channel Blockade
Contrary to earlier hypotheses, this compound functions as a calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells and cardiac muscle. By blocking the influx of extracellular calcium ions, this compound leads to:
-
Vasodilation: Reduced intracellular calcium in vascular smooth muscle cells results in relaxation of the arterial walls, leading to a decrease in peripheral resistance and a subsequent lowering of blood pressure.
-
Negative Chronotropic and Inotropic Effects: In cardiac tissue, blockade of calcium channels can lead to a decrease in heart rate (chronotropy) and contractility (inotropy), further contributing to its antihypertensive and antianginal effects.[1]
The signaling pathway below illustrates the mechanism of action of this compound.
References
Application Notes and Protocols for Studying the Effects of Nesapidil on Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesapidil is a compound of interest for its potential cardiovascular effects. Based on its structural similarity to other known cardiovascular drugs, it is hypothesized to function as a dual-action agent: an ATP-sensitive potassium (KATP) channel opener and a nitric oxide (NO) donor. These mechanisms are crucial in cellular processes that govern cardiomyocyte function and survival. As a KATP channel opener, this compound is expected to modulate the cardiac action potential, potentially offering cardioprotective effects against ischemic conditions. As an NO donor, it is presumed to activate the soluble guanylyl cyclase (sGC)-cyclic guanosine monophosphate (cGMP)-protein kinase G (PKG) signaling pathway, which is known to mediate beneficial effects such as vasodilation, anti-hypertrophy, and inhibition of apoptosis.
These application notes provide a comprehensive guide for researchers to investigate the multifaceted effects of this compound on cardiomyocytes using established in vitro models. The protocols detailed below will enable the systematic evaluation of its impact on cardiomyocyte viability, apoptosis, mitochondrial function, oxidative stress, calcium handling, and electrophysiological properties.
Recommended Cell Culture Models
The selection of an appropriate cell culture model is critical for obtaining physiologically relevant data. Two primary models are recommended for studying the effects of this compound on cardiomyocytes:
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells offer a human-relevant model and are increasingly used in cardiac safety pharmacology and drug discovery. They can be sourced from healthy individuals or patients with specific cardiac pathologies, allowing for disease modeling.
-
Neonatal Rat Ventricular Myocytes (NRVMs): This primary cell culture model is well-established and widely used for studying cardiomyocyte hypertrophy, apoptosis, and signaling pathways.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured overview of the quantitative data that can be generated from the described experimental protocols. These tables are designed for easy comparison of the effects of this compound under various conditions.
Table 1: Effects of this compound on Cardiomyocyte Viability and Apoptosis
| Treatment Group | Cell Viability (% of Control) | Early Apoptosis (%) | Late Apoptosis (%) |
| Control (Vehicle) | 100 | ||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| This compound (Dose 3) | |||
| Positive Control (e.g., Doxorubicin) |
Table 2: Effects of this compound on Mitochondrial Function and Oxidative Stress
| Treatment Group | Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio) | Intracellular ROS Levels (Fold Change from Control) |
| Control (Vehicle) | 1.0 | 1.0 |
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| This compound (Dose 3) | ||
| Positive Control (e.g., H₂O₂) |
Table 3: Effects of this compound on Cardiomyocyte Calcium Handling
| Treatment Group | Calcium Transient Amplitude (F/F₀) | Time to Peak (ms) | Decay Tau (ms) |
| Control (Vehicle) | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| This compound (Dose 3) |
Table 4: Effects of this compound on Cardiomyocyte Hypertrophy
| Treatment Group | Cell Surface Area (µm²) | Protein Synthesis (Fold Change) | Gene Expression (ANP, BNP) (Fold Change) |
| Control (Vehicle) | 1.0 | 1.0 | |
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| This compound (Dose 3) | |||
| Positive Control (e.g., Phenylephrine) |
Experimental Protocols
Cardiomyocyte Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of cardiomyocytes, which is an indicator of cell viability.
Materials:
-
Cardiomyocytes (hiPSC-CMs or NRVMs)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cardiomyocytes in a 96-well plate at an appropriate density and allow them to attach and resume spontaneous beating.
-
Treat the cells with varying concentrations of this compound (and vehicle control) for the desired duration (e.g., 24, 48 hours).
-
After the treatment period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cardiomyocytes
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cardiomyocytes in 6-well plates.
-
Treat cells with this compound for the specified time.
-
Harvest the cells by trypsinization and collect both floating and attached cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
This assay uses the lipophilic cationic dye JC-1 to assess mitochondrial health. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
Cardiomyocytes
-
96-well black, clear-bottom plates
-
This compound stock solution
-
JC-1 dye
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cardiomyocytes in a 96-well black, clear-bottom plate.
-
Treat the cells with this compound.
-
Remove the medium and incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity at both green (excitation ~485 nm, emission ~530 nm) and red (excitation ~560 nm, emission ~595 nm) wavelengths.
-
The ratio of red to green fluorescence intensity is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio suggests mitochondrial depolarization.
Assessment of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cardiomyocytes
-
96-well black, clear-bottom plates
-
This compound stock solution
-
DCFH-DA solution
-
Fluorescence microplate reader
Procedure:
-
Plate cardiomyocytes in a 96-well black, clear-bottom plate.
-
Treat the cells with this compound.
-
Load the cells with DCFH-DA solution and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates higher levels of intracellular ROS.
Measurement of Intracellular Calcium Transients
This protocol uses a ratiometric calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration in response to electrical stimulation.
Materials:
-
Cardiomyocytes cultured on glass coverslips
-
This compound stock solution
-
Fura-2 AM
-
Tyrode's solution
-
Field stimulation device
-
Calcium imaging system with a fluorescence microscope
Procedure:
-
Incubate cardiomyocytes with Fura-2 AM for 30-45 minutes at 37°C.
-
Wash the cells with Tyrode's solution to allow for de-esterification of the dye.
-
Mount the coverslip on the stage of the fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with Tyrode's solution (control) and then with Tyrode's solution containing this compound.
-
Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz) using a field stimulator.
-
Record the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Analyze the amplitude, time to peak, and decay kinetics of the calcium transients.
Assessment of Cardiomyocyte Hypertrophy
Cardiomyocyte hypertrophy can be assessed by measuring cell size and the expression of hypertrophic markers.
Materials:
-
Cardiomyocytes
-
This compound stock solution
-
Phenylephrine (positive control for hypertrophy)
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against α-actinin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope and image analysis software
Procedure:
-
Treat cardiomyocytes with this compound or phenylephrine for 48 hours.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells and then block non-specific antibody binding.
-
Incubate with the primary anti-α-actinin antibody.
-
Wash and then incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to measure the surface area of individual cardiomyocytes outlined by the α-actinin staining. An increase in cell surface area is indicative of hypertrophy.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the hypothesized signaling pathways of this compound in cardiomyocytes.
Application Notes and Protocols: Electrophysiological Analysis of Nesapidil's Ion Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesapidil is a vasodilator agent recognized for its activity as a potassium channel opener. This class of drugs primarily exerts its effects by increasing the open probability of ATP-sensitive potassium (KATP) channels, leading to hyperpolarization of the cell membrane. In vascular smooth muscle cells, this hyperpolarization results in the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent vasorelaxation. Understanding the electrophysiological signature of this compound's interaction with KATP channels and its selectivity profile against other ion channels is crucial for elucidating its mechanism of action and assessing its therapeutic potential and off-target effects.
These application notes provide a summary of the expected electrophysiological effects of a KATP channel opener like this compound and detailed protocols for its characterization using patch-clamp electrophysiology.
Data Presentation: Expected Electrophysiological Profile of this compound
Due to the limited availability of public data specific to this compound, the following table summarizes representative quantitative data for a hypothetical KATP channel opener. These values are intended to serve as a benchmark for experimental design and data interpretation when characterizing this compound or similar compounds.
| Ion Channel Subtype | Cell Line | Electrophysiological Parameter | Expected Value (Illustrative) |
| Primary Target | |||
| KATP (SURx/Kir6.x) | HEK293 expressing SUR2B/Kir6.1 | IC50 / EC50 (Current Activation) | 1 - 10 µM |
| Primary vascular smooth muscle cells | Membrane Potential Hyperpolarization | ~20 - 30 mV at 10 µM | |
| Selectivity Panel (Off-Target Effects) | |||
| hERG (Kv11.1) | HEK293 or CHO cells | IC50 (Current Inhibition) | > 100 µM |
| NaV1.5 | HEK293 or CHO cells | IC50 (Current Inhibition) | > 100 µM |
| CaV1.2 | HEK293 or CHO cells | IC50 (Current Inhibition) | > 100 µM |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for KATP Channel Activation
This protocol details the methodology to assess the activation of KATP channels by this compound in a heterologous expression system or primary vascular smooth muscle cells.
1. Cell Preparation:
- Culture HEK293 cells stably co-expressing the desired KATP channel subunits (e.g., SUR2B and Kir6.1 for vascular-type channels) or primary vascular smooth muscle cells according to standard laboratory protocols.
- Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 0.1 Na-ATP (to maintain a low intracellular ATP concentration that allows for KATP channel opening). Adjust pH to 7.2 with KOH.
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Subsequent dilutions to final working concentrations should be made in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.
3. Electrophysiological Recording:
- Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -60 mV.
- Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments for 500 ms) to elicit membrane currents.
- Record baseline currents in the external solution.
- Apply this compound at increasing concentrations (e.g., 0.1, 1, 10, 100 µM) via the perfusion system.
- Record currents at each concentration after the response has reached a steady state.
4. Data Analysis:
- Measure the current amplitude at a specific voltage (e.g., +40 mV) for each this compound concentration.
- Normalize the current to the baseline current.
- Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the EC50.
Visualizations
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway of this compound-induced vasorelaxation.
Experimental Workflow for Ion Channel Profiling
Caption: Workflow for electrophysiological profiling of this compound.
Application Notes and Protocols for Nesapidil in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Nesapidil stock solutions for use in in vitro experiments. This compound is a compound with antiarrhythmic properties, and its derivatives have been studied for their potential cytotoxic effects against various cancer cell lines. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results.
Physicochemical Data of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈N₄O₄ | [1][2] |
| Molecular Weight | 424.49 g/mol | [1][2] |
| Appearance | Solid (assumed) | General |
| Solubility | Soluble in DMSO (specific concentration not readily available) | Inferred |
| Storage (Powder) | Store at -20°C for long-term stability. | General Practice |
| Storage (Solution) | Store at -20°C or -80°C in aliquots to avoid freeze-thaw cycles. | General Practice |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the steps to prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This is a common starting concentration for in vitro studies.
Materials:
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This compound powder
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Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
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Microcentrifuge tubes or amber glass vials
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Calibrated analytical balance
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Vortex mixer
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Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass of this compound:
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To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
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Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
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Mass (mg) = 0.010 mol/L * 0.001 L * 424.49 g/mol * 1000 mg/g = 4.245 mg
-
-
-
Weighing this compound:
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Carefully weigh out approximately 4.25 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
-
Dissolving in DMSO:
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Add 1 mL of high-purity DMSO to the tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Note on Final DMSO Concentration in Experiments:
When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps involved in the preparation of a this compound stock solution for in vitro use.
Caption: Workflow for preparing this compound stock solutions.
Putative Signaling Pathway: this compound's Effect on Cardiac Action Potential
As an antiarrhythmic agent, this compound is presumed to modulate ion channels involved in the cardiac action potential. The precise molecular targets of this compound are not fully elucidated in publicly available literature. The diagram below illustrates the phases of the cardiac action potential and highlights the ion channels that are common targets for antiarrhythmic drugs. This compound likely acts by inhibiting one or more of these channels to exert its antiarrhythmic effect.
Caption: Putative mechanism of this compound on cardiac ion channels.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Nesapidil Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of Nesapidil. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Q1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
Potential Causes:
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Incomplete reaction: The primary cyclization step to form the 1,3,4-oxadiazole ring may not be going to completion.
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Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
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Suboptimal reaction conditions: Temperature, reaction time, solvent, and catalyst choice can significantly impact yield.
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Impure starting materials: The purity of the initial reactants is crucial for a successful synthesis.[1]
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Product loss during workup and purification: Significant amounts of the product may be lost during extraction, filtration, and chromatography.
Troubleshooting Steps:
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Verify Starting Material Purity: Ensure the purity of your starting materials (e.g., the corresponding acid hydrazide and carboxylic acid/acid chloride) using techniques like NMR or melting point analysis. Impurities can inhibit the reaction or lead to side products.[1]
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Optimize Reaction Conditions:
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Temperature: Systematically vary the reaction temperature. While some reactions require heating (reflux), excessive heat can lead to degradation.
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Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Dehydrating Agent: For the cyclization of diacylhydrazines, phosphorus oxychloride (POCl₃) is commonly used.[2] The amount and addition rate of POCl₃ can be critical. Other dehydrating agents like thionyl chloride or polyphosphoric acid can also be explored.[2]
-
-
Consider Alternative Synthetic Routes:
-
Microwave-Assisted Synthesis: This method can often reduce reaction times and improve yields compared to conventional heating.[3]
-
One-Pot Synthesis: Combining multiple steps into a single reaction vessel can minimize product loss during intermediate purification steps.
-
-
Improve Workup and Purification:
-
Extraction: Ensure the pH is appropriate during aqueous workup to minimize the solubility of your product in the aqueous layer.
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Purification: If using column chromatography, select an appropriate solvent system to achieve good separation. Recrystallization is often an effective final purification step.
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Q2: I am observing significant impurity formation in my reaction mixture. How can I identify and minimize these byproducts?
Potential Causes of Impurities:
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Unreacted starting materials: Incomplete conversion will lead to the presence of starting materials in your crude product.
-
Side reactions: Common side reactions in oxadiazole synthesis include the formation of isomeric oxadiazoles or other heterocyclic systems.
-
Degradation of product: The desired product may be unstable under the reaction or workup conditions.
Troubleshooting and Minimization Strategies:
-
Identify the Impurities: Use analytical techniques such as LC-MS or NMR spectroscopy to identify the structure of the major impurities. Understanding the structure of the byproducts can provide insight into the side reactions occurring.
-
Modify Reaction Conditions:
-
Temperature Control: Running the reaction at a lower temperature may reduce the rate of side reactions more than the rate of the desired reaction.
-
Order of Reagent Addition: In some cases, the order in which reagents are added can influence the product distribution.
-
-
Alternative Reagents:
-
If using an acid chloride, ensure it is free of residual HCl, which can catalyze side reactions.
-
Consider using a different cyclizing agent that may be more selective for the desired reaction.
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effect of different reaction conditions on the yield of 2,5-disubstituted 1,3,4-oxadiazoles, which is the core structure of this compound. This data is generalized from typical oxadiazole syntheses and should be used as a starting point for optimization.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Method | Conventional Heating | Microwave Irradiation | Ultrasound-Mediated | Microwave and ultrasound methods often lead to higher yields and shorter reaction times.[3] |
| Temperature | 80°C | 120°C | Room Temperature | Higher temperatures can increase reaction rate but may also promote side reactions. |
| Solvent | Toluene | Dioxane | Solvent-free | The choice of solvent can significantly impact reaction efficiency. |
| Catalyst/Reagent | POCl₃ | Thionyl Chloride | Polyphosphoric Acid | The effectiveness of the dehydrating agent can vary depending on the specific substrates.[2] |
Experimental Protocols
General Protocol for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles (this compound Core Structure)
This protocol describes a common method for the synthesis of the 1,3,4-oxadiazole ring, which is the central component of this compound.
Step 1: Formation of the Diacylhydrazine Intermediate
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To a solution of the starting acid hydrazide (1 equivalent) in a suitable solvent (e.g., pyridine or dichloromethane), add the corresponding acid chloride (1 equivalent) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitated diacylhydrazine by filtration.
-
Wash the solid with water and a small amount of cold ethanol, then dry under vacuum.
Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring
-
Add the dried diacylhydrazine (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Heat the mixture to reflux (typically 80-100°C) for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
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Collect the precipitated crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
Caption: Troubleshooting flowchart for low this compound yield.
General Synthesis Pathway for this compound
Caption: General reaction scheme for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9273037B2 - Processes for the preparation of 3,5-disubstituted-1,2,4-oxadiazoles - Google Patents [patents.google.com]
Troubleshooting Nesapidil insolubility in aqueous solutions
Technical Support Center: NS-547 (Nesapidil Analog)
Disclaimer: Information regarding a compound specifically named "this compound" is not publicly available. This guide has been created for a hypothetical novel compound, NS-547 , a substituted 1,3,4-oxadiazole derivative, to illustrate a troubleshooting framework for poor aqueous solubility, a common challenge in drug development. The data and experimental protocols provided are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is NS-547 and why is it difficult to dissolve in aqueous solutions?
NS-547 is a novel synthetic compound belonging to the 1,3,4-oxadiazole class, investigated for its potential anti-inflammatory properties. Its molecular structure contains multiple aromatic rings, leading to a high LogP value and making it inherently hydrophobic (lipophilic). This chemical nature results in poor solubility in aqueous solutions like water, saline, and cell culture media.
Q2: What is the recommended solvent for preparing a stock solution of NS-547?
For initial stock solutions, it is recommended to use a non-aqueous, polar aprotic solvent. The preferred solvent is dimethyl sulfoxide (DMSO). Other organic solvents like ethanol or dimethylformamide (DMF) can also be used, but their compatibility with downstream experiments must be verified.
Q3: What is the maximum recommended concentration of DMSO in my final experimental solution?
For most in vitro cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cellular toxicity or off-target effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: I am observing precipitation when I dilute my NS-547 stock solution into my aqueous buffer. What should I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolve this. Key strategies include using a lower final concentration, employing a multi-step dilution protocol, or exploring the use of solubility enhancers.
Troubleshooting Guide for NS-547 Insolubility
Issue: NS-547 Precipitates Out of Solution During an Experiment
This guide provides a systematic approach to troubleshoot and resolve solubility issues with NS-547.
Step 1: Verify Stock Solution Integrity
-
Action: Before each experiment, visually inspect your stock solution for any signs of precipitation. If crystals are present, gently warm the solution at 37°C for 10-15 minutes and vortex to redissolve.
-
Rationale: NS-547 may precipitate out of the stock solution during storage, especially if stored at low temperatures.
Step 2: Optimize Dilution Protocol
-
Action: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the DMSO stock into a small volume of serum-containing medium (the proteins in serum can help stabilize the compound), and then further dilute this intermediate solution to the final concentration in your assay medium.
-
Rationale: A gradual decrease in solvent strength can prevent the compound from crashing out of solution.
Step 3: Adjust pH of the Aqueous Solution
-
Action: Based on the physicochemical properties of NS-547 (hypothetical pKa of 4.5), its solubility can be influenced by pH. For acidic compounds, increasing the pH of the buffer can enhance solubility. Attempt to dissolve NS-547 in buffers with a pH of 7.4 or higher.
-
Rationale: The ionization state of a compound affects its solubility. For an acidic compound, deprotonation at a pH above its pKa increases its polarity and aqueous solubility.
Step 4: Consider the Use of Solubilizing Excipients
-
Action: If the above steps are insufficient, consider the use of excipients. These should be tested for compatibility with your experimental system.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used.
-
Cyclodextrins: Encapsulating agents like β-cyclodextrins can form inclusion complexes with NS-547, enhancing its solubility.[1]
-
-
Rationale: Excipients can increase the apparent solubility of a compound by creating micelles or complexes that keep the hydrophobic molecule dispersed in the aqueous environment.
The following diagram outlines the troubleshooting workflow:
Data Presentation: NS-547 Solubility
The following tables summarize the experimentally determined (hypothetical) solubility of NS-547 under various conditions.
Table 1: Solubility of NS-547 in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.01 |
| Ethanol | 5 |
| Dimethylformamide (DMF) | 50 |
| Dimethyl Sulfoxide (DMSO) | > 100 |
Table 2: Effect of pH on Aqueous Solubility of NS-547 at 25°C
| Aqueous Buffer | pH | Solubility (µg/mL) |
| Citrate Buffer | 3.0 | < 1 |
| Phosphate Buffer | 6.0 | 2 |
| Phosphate Buffer | 7.4 | 5 |
| Carbonate Buffer | 9.0 | 25 |
Table 3: Effect of Excipients on NS-547 Solubility in PBS (pH 7.4)
| Excipient | Concentration (%) | Solubility (µg/mL) | Fold Increase |
| None | - | 5 | 1 |
| Tween® 80 | 0.1 | 20 | 4 |
| Tween® 80 | 0.5 | 55 | 11 |
| HP-β-Cyclodextrin | 1 | 45 | 9 |
| HP-β-Cyclodextrin | 5 | 150 | 30 |
Experimental Protocols
Protocol 1: Preparation of a 50 mM NS-547 Stock Solution in DMSO
Materials:
-
NS-547 powder (MW: 350.0 g/mol , hypothetical)
-
Anhydrous DMSO
-
Sterile, amber glass vial or cryovial
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh out 17.5 mg of NS-547 powder and transfer it to the sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A clear, pale yellow solution should be obtained.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
Objective: To prepare a 10 µM final concentration of NS-547 in a cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
50 mM NS-547 stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare an intermediate dilution (1:100):
-
Add 2 µL of the 50 mM NS-547 stock solution to 198 µL of complete cell culture medium in a sterile microcentrifuge tube.
-
This results in a 500 µM intermediate solution in 1% DMSO.
-
Vortex gently immediately after adding the stock to prevent precipitation.
-
-
Prepare the final working solution (1:50):
-
Add 20 µL of the 500 µM intermediate solution to 980 µL of complete cell culture medium in a new sterile tube.
-
This yields a final concentration of 10 µM NS-547 in 0.1% DMSO.
-
Mix gently by inversion or pipetting before adding to the cells.
-
Hypothetical Signaling Pathway for NS-547
NS-547 is hypothesized to be an inhibitor of TAK1 (Transforming growth factor-β-activated kinase 1), a key upstream kinase in the NF-κB signaling pathway, which is often implicated in inflammation.[2]
The diagram below illustrates this proposed mechanism of action.
References
Nesapidil Optimization for In Vitro Cardiac Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the concentration of Nesapidil for your in vitro cardiac studies. This compound is a potassium channel opener that primarily acts on ATP-sensitive potassium (KATP) channels in cardiomyocytes. Proper concentration and experimental design are crucial for obtaining accurate and reproducible results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I not observing the expected shortening of the action potential duration (APD) after applying this compound? | 1. Suboptimal this compound Concentration: The concentration may be too low to effectively open KATP channels. 2. Cell Health: Cardiomyocytes may be unhealthy or have a low resting membrane potential, affecting their responsiveness. 3. Incorrect Recording Configuration: Issues with the patch-clamp setup, such as a poor seal, can affect data quality. 4. Drug Inactivity: The this compound stock solution may have degraded. | 1. Concentration-Response Curve: Perform a dose-response experiment to determine the optimal concentration. Based on similar KATP channel openers like Pinacidil, a starting range of 1 µM to 50 µM is recommended.[1] 2. Assess Cell Viability: Ensure cardiomyocytes are healthy with a stable resting membrane potential (typically -70mV to -80mV). 3. Check Patch-Clamp Seal: Aim for a gigaohm seal (>1 GΩ) to ensure high-quality recordings.[2][3] 4. Prepare Fresh Solution: Prepare a fresh stock solution of this compound and store it properly (see FAQ section). |
| My cardiomyocytes are showing signs of toxicity or cell death after this compound application. What should I do? | 1. High this compound Concentration: Excessive concentrations can lead to off-target effects and cytotoxicity. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Prolonged Exposure: Continuous exposure to the drug may be detrimental to the cells. | 1. Lower the Concentration: Use the lowest effective concentration determined from your dose-response studies. 2. Solvent Control: Ensure the final solvent concentration in your culture medium is non-toxic (typically ≤0.1% for DMSO). Always include a solvent-only control in your experiments. 3. Limit Exposure Time: Reduce the incubation time with this compound to the minimum required to observe the desired effect. |
| I am observing inconsistent or highly variable responses to this compound across different experiments. | 1. Inconsistent Cell Passages: Using cells from different passage numbers can introduce variability. 2. Temperature Fluctuations: Temperature can affect ion channel kinetics and drug activity. 3. Inconsistent Drug Preparation: Variations in the preparation of this compound working solutions. | 1. Use Consistent Cell Passages: Use cardiomyocytes from a consistent and low passage number for all experiments. 2. Maintain Stable Temperature: Ensure all experiments are conducted at a consistent and physiological temperature (e.g., 37°C). 3. Standardize Solution Preparation: Follow a standardized protocol for preparing and diluting this compound for each experiment. |
| The effect of this compound seems to diminish over the course of my recording. What could be the cause? | 1. Channel Desensitization: Prolonged exposure to an agonist can sometimes lead to receptor or channel desensitization. 2. Drug Washout: In perfusion systems, the drug may be slowly washed out. 3. Current Rundown: In whole-cell patch-clamp, the dialysis of intracellular contents can lead to a gradual loss of channel activity. | 1. Intermittent Application: Apply this compound for shorter durations with washout periods in between. 2. Maintain Continuous Perfusion: Ensure a constant and stable flow rate if using a perfusion system. 3. Use Perforated Patch-Clamp: This technique minimizes intracellular dialysis and can provide more stable recordings over longer periods.[4] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound in cardiomyocytes?
This compound is an ATP-sensitive potassium (KATP) channel opener. By binding to the sulfonylurea receptor (SUR) subunit of the KATP channel, it increases the channel's open probability. This leads to an efflux of potassium ions from the cardiomyocyte, causing hyperpolarization and a shortening of the action potential duration. This mechanism is believed to be cardioprotective, especially during ischemic conditions.
2. What is a typical starting concentration range for this compound in in vitro cardiac studies?
While the optimal concentration should be determined empirically for each cell type and experimental condition, a starting range of 1 µM to 50 µM is a reasonable starting point based on data from similar KATP channel openers like Pinacidil, which has a half-maximal effective concentration (EC50) of approximately 23 µM for its effect on the Na+/Ca2+ exchange current in guinea pig ventricular myocytes.[1]
3. How should I prepare and store this compound stock solutions?
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Solvent: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Preparation: Warm the solvent slightly to aid dissolution. Ensure the this compound is completely dissolved before making further dilutions.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solutions: Prepare fresh working solutions daily by diluting the stock solution in the appropriate extracellular recording solution or cell culture medium.
4. What are the potential off-target effects of this compound?
While this compound is relatively selective for KATP channels, high concentrations may lead to off-target effects on other ion channels. It is advisable to perform control experiments to rule out significant effects on other key cardiac currents, such as sodium and calcium currents, if unexpected results are observed.
5. What control experiments should I perform?
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Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
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Positive Control: Use a known KATP channel opener, such as Pinacidil or Diazoxide, to confirm that the experimental system is responsive.
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KATP Channel Blocker: To confirm that the observed effects of this compound are mediated by KATP channels, pre-incubate the cells with a KATP channel blocker like Glibenclamide before applying this compound. The effect of this compound should be attenuated or abolished in the presence of the blocker.[1]
Data Presentation
Table 1: Estimated Concentration Ranges for this compound in In Vitro Cardiac Studies (Based on Pinacidil Data)
| Parameter | Concentration Range (µM) | Expected Effect | Reference Compound |
| Threshold Concentration | 1 - 5 | Initial, measurable shortening of APD | Pinacidil |
| EC50 (Estimated) | 10 - 30 | Half-maximal effect on APD shortening | Pinacidil[1] |
| Maximal Effect | > 50 | Saturation of APD shortening | Pinacidil |
| Potential for Off-Target Effects | > 100 | Increased likelihood of non-specific effects | General Guideline |
Note: This data is extrapolated from studies on Pinacidil, a structurally and functionally similar KATP channel opener.[1] Researchers should generate their own dose-response curves for this compound in their specific experimental model.
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
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Prepare 10 mM Stock Solution:
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Weigh out the appropriate amount of this compound powder.
-
Dissolve in high-purity DMSO to a final concentration of 10 mM.
-
Gently vortex and warm if necessary to ensure complete dissolution.
-
Aliquot into smaller volumes and store at -20°C, protected from light.
-
-
Prepare Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in the desired extracellular solution or cell culture medium to achieve the final working concentrations.
-
Prepare fresh working solutions for each experiment.
-
Protocol 2: Electrophysiological Recording of Action Potentials
This protocol provides a general workflow for whole-cell patch-clamp recording from isolated cardiomyocytes.
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Cell Preparation: Isolate primary cardiomyocytes or culture a suitable cardiac cell line (e.g., hiPSC-CMs) on glass coverslips.
-
Recording Setup:
-
Place a coverslip with adherent cardiomyocytes in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with a heated (37°C) extracellular solution.
-
-
Patch-Clamp:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Approach a cardiomyocyte with the patch pipette and apply gentle suction to form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Record baseline action potentials in the current-clamp mode.
-
Perfuse the chamber with the this compound-containing extracellular solution at the desired concentration.
-
Record the changes in action potential duration (APD) and other parameters.
-
Perform a washout with the control extracellular solution to observe the reversibility of the effect.
-
Visualizations
Caption: this compound signaling pathway in a cardiomyocyte.
Caption: Experimental workflow for electrophysiological studies.
Caption: Troubleshooting logic for a lack of this compound effect.
References
- 1. Pinacidil, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpsjournals.cn [cpsjournals.cn]
- 4. fujifilmcdi.com [fujifilmcdi.com]
Potential off-target effects of Nesapidil in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nesapidil in cellular assays. The information is designed to help identify and address potential off-target effects and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and potential off-target activities of this compound?
This compound's primary therapeutic action is as an α₁-adrenergic receptor antagonist and a calcium channel blocker.[1] As a member of the 1,3,4-oxadiazole class of compounds, it may also exhibit a range of off-target activities.[1][2] Derivatives of this chemical class have been associated with the inhibition of cyclooxygenase (COX) enzymes, anticancer effects (potentially through inhibition of telomerase or histone deacetylases - HDACs), and antimicrobial properties.[3] this compound itself has demonstrated anti-inflammatory activity comparable to indomethacin, which is often linked to COX-2 inhibition.[1]
Q2: We are observing unexpected anti-inflammatory effects in our cellular assay. Could this be an off-target effect of this compound?
Yes, this is a plausible off-target effect. This compound has known anti-inflammatory properties, which are thought to be mediated by the inhibition of cyclooxygenase-2 (COX-2).[1] If your assay is sensitive to changes in prostaglandin levels, this could manifest as an unexpected anti-inflammatory response. It is advisable to confirm this by performing a specific COX-1/COX-2 inhibition assay.
Q3: Our cells are showing decreased viability at concentrations where we don't expect toxicity from this compound's primary mechanism. What could be the cause?
Unexpected cytotoxicity could be due to off-target effects on pathways essential for cell survival. The 1,3,4-oxadiazole scaffold, present in this compound, is found in compounds with known cytotoxic activity against various cancer cell lines.[1][3] Potential off-targets that could lead to decreased cell viability include telomerase and histone deacetylases (HDACs). It is recommended to perform secondary assays to investigate these possibilities if significant, unexpected cytotoxicity is observed.
Q4: We are using a fluorescence-based calcium influx assay and are seeing inconsistent results. How can we troubleshoot this?
Inconsistent results in fluorescence-based calcium assays can arise from several factors:
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Dye Loading and Extrusion: Inconsistent loading of the calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) or active extrusion of the dye by the cells can lead to variable fluorescence signals. Ensure consistent incubation times and concentrations.
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Phototoxicity and Photobleaching: Excessive exposure to excitation light can damage cells and bleach the fluorescent dye, leading to a decrease in signal over time. Minimize exposure times and use the lowest effective laser power.
-
Compound Interference: this compound itself might have intrinsic fluorescence or quenching properties at the wavelengths used for the assay. It is crucial to run a control with this compound alone (without cells) to check for any interference with the fluorescence signal.
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect their response to stimuli and their ability to retain the dye.
Troubleshooting Guides
Problem 1: Unexpected Changes in Cell Signaling Pathways
Symptoms:
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Activation or inhibition of signaling pathways not directly linked to α₁-adrenergic receptors or calcium channels.
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Altered phosphorylation status of key signaling proteins.
-
Changes in gene expression unrelated to the expected mechanism of action.
Possible Causes:
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COX Inhibition: this compound may be inhibiting COX-1 and/or COX-2, leading to a decrease in prostaglandin synthesis. This can affect numerous downstream signaling pathways.
-
Kinase Inhibition: Some 1,3,4-oxadiazole derivatives have been shown to inhibit various kinases. This compound might have off-target kinase inhibitory activity.
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GPCR Cross-reactivity: this compound could be interacting with other G-protein coupled receptors besides α₁-adrenergic receptors.
Troubleshooting Steps:
-
Perform a COX Inhibition Assay: Directly measure the effect of this compound on COX-1 and COX-2 activity to confirm this off-target effect.
-
Kinase Profiling: If kinase inhibition is suspected, screen this compound against a panel of kinases to identify potential off-target interactions.
-
Receptor Binding Assays: Use a broad panel of receptor binding assays to check for cross-reactivity with other GPCRs.
-
Use a Structurally Unrelated Antagonist: Compare the cellular effects of this compound with a structurally different α₁-adrenergic receptor antagonist and calcium channel blocker. If the unexpected effects are unique to this compound, they are more likely to be off-target.
Problem 2: Non-specific Binding and Assay Artifacts
Symptoms:
-
Irreproducible results between experiments.
-
High background signal or a "bell-shaped" dose-response curve.
-
Apparent activity in control assays (e.g., with heat-inactivated enzymes or in the absence of the target protein).
Possible Causes:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or interfere with assay readouts.
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Non-specific Binding to Assay Components: this compound may bind to plasticware, other proteins in the assay medium (like serum), or the detection reagents themselves.
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Interference with Detection Method: The compound may absorb light at the excitation or emission wavelengths of a fluorescence-based assay or interfere with the substrate of an enzyme-based assay.
Troubleshooting Steps:
-
Test for Aggregation: Use techniques like dynamic light scattering (DLS) to check for this compound aggregation at the concentrations used in your assay. Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can sometimes mitigate aggregation.
-
Run Appropriate Controls:
-
No-target control: Run the assay in the absence of the cellular target to assess background signal and non-specific effects.
-
Counter-screen: Use an assay with a different detection method to confirm the primary results.
-
-
Vary Assay Conditions: Assess the effect of changing buffer composition, pH, or serum concentration on the observed activity.
-
Check for Assay Interference: Measure the absorbance and fluorescence spectra of this compound to identify any potential for interference with your assay's detection method.
Quantitative Data on Potential Off-Target Effects of 1,3,4-Oxadiazole Derivatives
While specific quantitative data for this compound's off-target effects are not extensively available in the public domain, the following table summarizes the reported activities of structurally related 1,3,4-oxadiazole derivatives, which can provide an indication of potential off-target liabilities.
| Target Class | Specific Target | Compound Type | Activity (IC₅₀/MIC) | Reference |
| Enzyme | Cyclooxygenase-2 (COX-2) | 1,3,4-Oxadiazole derivative | Comparable to indomethacin | [1] |
| Telomerase | 1,3,4-Oxadiazole derivative | 1.18 µM (against HEPG2 cells) | [3] | |
| Histone Deacetylase (HDAC) | 1,3,4-Oxadiazole scaffold | Mentioned as a potential target | [3] | |
| Thymidylate Synthase | 1,3,4-Oxadiazole scaffold | Mentioned as a potential target | [3] | |
| Microorganism | Staphylococcus aureus | 1,3,4-Oxadiazole derivative | MIC = 0.5 mg/mL | [1] |
| Escherichia coli | 1,3,4-Oxadiazole derivative | MIC = 1.0 mg/mL | [1] |
Experimental Protocols
Cellular Calcium Influx Assay (Fluorescence-based)
This protocol provides a general method for measuring changes in intracellular calcium concentration in response to treatment with this compound.
Materials:
-
Cells of interest plated in a 96-well black, clear-bottom plate
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution
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Positive control (e.g., a known calcium channel modulator)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Plate cells at a suitable density to achieve 80-90% confluency on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Addition:
-
Prepare serial dilutions of this compound and the positive control in HBSS.
-
Add the compound solutions to the respective wells.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).
-
Measure the baseline fluorescence before adding a stimulus (if applicable).
-
Add a stimulus to induce calcium influx (e.g., a high concentration of potassium chloride to open voltage-gated calcium channels).
-
Record the fluorescence signal over time.
-
-
Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) to determine the effect of this compound on calcium influx.
COX-1/COX-2 Inhibition Assay (Cell-based)
This protocol outlines a method to assess the inhibitory effect of this compound on COX-1 and COX-2 activity in a cellular context.
Materials:
-
Human whole blood (for COX-1) or LPS-stimulated human monocytes (for COX-2)
-
This compound stock solution
-
Positive controls (e.g., a non-selective NSAID like ibuprofen and a selective COX-2 inhibitor like celecoxib)
-
Arachidonic acid
-
LPS (Lipopolysaccharide)
-
Prostaglandin E₂ (PGE₂) ELISA kit
Procedure:
-
COX-1 Assay (Whole Blood):
-
Aliquot fresh human whole blood into tubes.
-
Pre-incubate the blood with various concentrations of this compound or control compounds for 15-30 minutes at 37°C.
-
Initiate prostaglandin synthesis by adding arachidonic acid.
-
Allow the reaction to proceed for 30-60 minutes.
-
Stop the reaction by placing the tubes on ice and centrifuging to collect the plasma.
-
-
COX-2 Assay (Monocytes):
-
Isolate human peripheral blood mononuclear cells (PBMCs) and culture them to allow monocyte adherence.
-
Induce COX-2 expression by treating the monocytes with LPS (1 µg/mL) for 18-24 hours.
-
Wash the cells and pre-incubate with various concentrations of this compound or control compounds for 15-30 minutes at 37°C.
-
Add arachidonic acid to initiate prostaglandin synthesis.
-
Incubate for 30-60 minutes.
-
Collect the supernatant.
-
-
PGE₂ Measurement:
-
Measure the concentration of PGE₂ in the collected plasma or cell supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage of PGE₂ inhibition against the concentration of this compound.
-
Calculate the IC₅₀ values for COX-1 and COX-2 inhibition.
-
Visualizations
Caption: this compound's primary signaling pathways.
Caption: Workflow for a cellular calcium influx assay.
Caption: Logic for troubleshooting unexpected effects.
References
Addressing photostability issues of Nesapidil in fluorescence microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential photostability issues encountered when using Nesapidil in fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern in fluorescence microscopy?
This compound is a compound containing a 1,3,4-oxadiazole heterocyclic framework.[1][2] Molecules with such structures can exhibit fluorescence, making them potentially useful as probes in fluorescence microscopy. However, like many fluorescent molecules, this compound may be susceptible to photobleaching, which is the irreversible destruction of a fluorophore by light.[3] This can lead to a diminished signal during imaging experiments, compromising data quality.
Q2: What are the typical signs of this compound photobleaching during my experiment?
The primary sign of photobleaching is a gradual decrease in the fluorescence intensity of your sample over time during continuous exposure to excitation light. This may manifest as a dimming of the signal in your images or a complete loss of fluorescence in later acquisitions of a time-lapse series.
Q3: Can the chemical environment affect the photostability of this compound?
Yes, the local chemical environment can significantly influence the photostability of a fluorescent probe. Factors such as the pH, viscosity, and polarity of the mounting medium or cellular environment can impact the rate of photobleaching. Additionally, the presence of reactive oxygen species can accelerate the photodegradation of fluorophores.
Q4: Are there any known alternatives to this compound with better photostability?
The selection of a fluorescent probe depends on the specific experimental requirements, including the target of interest and the imaging modality. While this compound's specific photostability characteristics are under investigation, a wide range of fluorescent probes with varying photostabilities are commercially available. It is recommended to consult the literature for probes with similar spectral properties and proven performance in applications comparable to your own.
Troubleshooting Guide
This guide provides solutions to common problems related to this compound photostability.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid signal loss during time-lapse imaging. | High excitation light intensity. | Reduce the laser power or illumination intensity to the lowest level that still provides an adequate signal-to-noise ratio. |
| Prolonged exposure time. | Use the shortest possible exposure time for each image acquisition. | |
| High frequency of image acquisition. | Increase the interval between successive image captures if your experimental design allows. | |
| Initial signal is bright but fades quickly. | Photobleaching due to excessive light exposure during sample preparation and focusing. | Use a transmitted light source (e.g., DIC or phase contrast) to locate the region of interest before switching to fluorescence excitation. Minimize the time the sample is exposed to excitation light while focusing. |
| Inappropriate mounting medium. | Use a commercially available antifade mounting medium, which contains reagents that quench reactive oxygen species and reduce photobleaching. | |
| High background noise obscuring the signal from this compound. | Autofluorescence from the sample or medium. | Use a spectrally distinct fluorophore if possible. Employ image processing techniques to subtract background fluorescence. |
| Non-specific binding of this compound. | Optimize your staining protocol to reduce background staining. This may involve adjusting the concentration of this compound, incubation time, or washing steps. | |
| Inconsistent fluorescence intensity between different samples. | Variations in this compound concentration or labeling efficiency. | Ensure consistent sample preparation and staining procedures across all experiments. |
| Differences in imaging conditions. | Use the same imaging parameters (laser power, exposure time, etc.) for all samples that will be quantitatively compared. |
Experimental Protocols
Protocol 1: Assessing the Photostability of this compound
This protocol outlines a method to quantify the photostability of this compound under your specific experimental conditions.
Objective: To measure the rate of photobleaching of this compound.
Materials:
-
This compound-labeled sample (e.g., cells or tissue)
-
Fluorescence microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your this compound-labeled sample as you would for a typical imaging experiment.
-
Microscope Setup:
-
Turn on the microscope and the fluorescence light source.
-
Select the appropriate filter set for this compound's excitation and emission spectra.
-
Set the imaging parameters (e.g., objective, laser power, exposure time) to match those you intend to use for your experiments.
-
-
Image Acquisition:
-
Locate a region of interest in your sample.
-
Acquire a time-lapse series of images at a constant frame rate (e.g., one frame every 5 seconds) for a set duration (e.g., 5 minutes). It is crucial to keep the illumination continuous during the acquisition period.
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Select a region of interest (ROI) that contains the this compound signal.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time.
-
From this plot, you can determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Data Presentation:
Summarize the photostability data in a table for easy comparison.
| Parameter | Value |
| Initial Fluorescence Intensity (a.u.) | 15,000 |
| Photobleaching Half-life (t½) (seconds) | 120 |
| Excitation Wavelength (nm) | 488 |
| Excitation Power (mW) | 5 |
| Exposure Time (ms) | 100 |
Protocol 2: Evaluating the Effectiveness of Antifade Reagents
Objective: To compare the photostability of this compound in the presence and absence of an antifade mounting medium.
Materials:
-
Two identical this compound-labeled samples
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Standard mounting medium (e.g., PBS/glycerol)
-
Antifade mounting medium
-
Fluorescence microscope with a camera
-
Image analysis software
Procedure:
-
Sample Mounting: Mount one this compound-labeled sample with the standard mounting medium and the other with the antifade mounting medium.
-
Imaging and Analysis: Follow the steps outlined in Protocol 1 to acquire time-lapse images and analyze the photobleaching rate for both samples.
-
Comparison: Compare the photobleaching curves and half-lives obtained for this compound in the two different mounting media.
Data Presentation:
| Mounting Medium | Photobleaching Half-life (t½) (seconds) |
| Standard Medium | 120 |
| Antifade Medium | 300 |
Visualizations
Caption: Workflow for assessing this compound photostability.
Caption: Troubleshooting logic for rapid signal loss.
Caption: Hypothetical this compound signaling pathway.
References
How to prevent Nesapidil precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Nesapidil in cell culture media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound during cell culture experiments can lead to inaccurate results and cellular toxicity. The following guide provides a systematic approach to identify and resolve these issues.
Initial Assessment:
-
Visual Inspection: Carefully observe the cell culture medium for any signs of cloudiness, particulate matter, or crystal formation. Check both the stock solution and the final culture medium after the addition of this compound.
-
Microscopic Examination: Use a microscope to examine the culture for any crystalline structures that may have formed, which could be indicative of drug precipitation.
dot
Caption: A streamlined workflow for troubleshooting this compound precipitation.
| Potential Cause | Recommended Action | Detailed Protocol |
| High Stock Concentration | Decrease the concentration of the this compound stock solution. | See Protocol 1: Preparation of this compound Stock Solutions . |
| Inappropriate Solvent | Use a more suitable solvent for the initial stock solution. While Dimethyl Sulfoxide (DMSO) is commonly used, its final concentration in the culture medium should be minimized. | See Protocol 2: Solvent Selection and Testing . |
| Rapid Dilution | Add the this compound stock solution to the cell culture medium slowly and with gentle agitation. | While vortexing the medium, add the stock solution dropwise to ensure rapid and even dispersion. |
| Media Composition | Components of the cell culture medium, such as salts and proteins, can interact with this compound and cause precipitation. | Test the solubility of this compound in different basal media (e.g., DMEM, RPMI-1640) with and without serum. |
| pH of the Medium | The pH of the cell culture medium can affect the solubility of this compound. | See Protocol 3: pH Adjustment of Cell Culture Medium . |
| Temperature Fluctuations | Temperature changes can lead to the precipitation of less soluble compounds. | Ensure that all solutions are at the appropriate temperature (typically 37°C) before mixing. Avoid repeated freeze-thaw cycles of the stock solution. |
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound?
A1: this compound is a compound belonging to the 1,3,4-oxadiazole class.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈N₄O₄ | [1] |
| Molecular Weight | 424.5 g/mol | [1][2] |
| IUPAC Name | 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol | [1][2] |
Q2: What is the aqueous solubility of this compound?
Q3: What is the mechanism of action of this compound?
A3: this compound's primary therapeutic action involves the antagonism of α₁-adrenergic receptors, which leads to a reduction in peripheral vascular resistance and blood pressure.[1] Its anti-inflammatory activity has been correlated with the inhibition of cyclooxygenase-2 (COX-2).[1]
dot
Caption: this compound's antagonism of the α1-adrenergic receptor pathway.
dot
Caption: this compound's inhibitory effect on the COX-2 pathway.
Q4: What is the recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced toxicity and precipitation, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols recommending a concentration of 0.1% or lower.
Q5: Can I filter the medium if I see precipitation?
A5: Filtering the medium to remove precipitated this compound is not recommended as this will lower the effective concentration of the drug in your experiment, leading to inaccurate and non-reproducible results. The underlying cause of the precipitation should be addressed instead.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Objective: To prepare a high-concentration stock solution of this compound that is stable and minimizes the risk of precipitation upon dilution into cell culture medium.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated pipette
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Solvent Selection and Testing
-
Objective: To determine the optimal solvent for preparing a this compound stock solution.
-
Materials:
-
This compound powder
-
Potential solvents (e.g., DMSO, Ethanol, Polyethylene Glycol 400)
-
Cell culture medium (the same type to be used in the experiment)
-
-
Procedure:
-
Prepare small-volume, high-concentration stock solutions of this compound in each of the test solvents.
-
Add a small volume of each stock solution to the cell culture medium to achieve the desired final concentration.
-
Visually inspect each solution for signs of precipitation immediately after addition and after incubation at 37°C for a period relevant to the planned experiment (e.g., 24 hours).
-
Select the solvent that results in the least amount of precipitation and maintains the desired final concentration of this compound.
-
Protocol 3: pH Adjustment of Cell Culture Medium
-
Objective: To assess the effect of pH on this compound solubility in cell culture medium.
-
Materials:
-
This compound stock solution
-
Cell culture medium
-
Sterile 1 M HCl and 1 M NaOH
-
pH meter
-
-
Procedure:
-
Aliquot the cell culture medium into several sterile tubes.
-
Adjust the pH of each aliquot to a different value within a physiologically relevant range (e.g., 7.0, 7.2, 7.4, 7.6) using sterile HCl or NaOH.
-
Add the this compound stock solution to each pH-adjusted medium to the desired final concentration.
-
Incubate the solutions at 37°C and observe for precipitation over time.
-
Determine the optimal pH range for maintaining this compound solubility. Note that significant alterations to the media pH can impact cell health and should be carefully controlled.
-
References
Technical Support Center: Computational Prediction of Nesapidil's Off-Target Binding Profile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing computational methods to predict the off-target binding profile of Nesapidil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is classified as a class IV antiarrhythmic drug. Its primary mechanism of action is the blockade of L-type calcium channels, which inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells.[1][2] This action leads to a reduction in heart rate and contractility, as well as vasodilation.
Q2: Why is it important to predict the off-target binding profile of this compound?
Predicting off-target interactions is a critical step in drug development to anticipate potential adverse drug reactions and to identify opportunities for drug repurposing. Unintended interactions can lead to toxicity or unexpected side effects. Computational approaches allow for the early-stage identification of these potential off-target interactions, saving time and resources in the drug discovery pipeline.
Q3: What are the common computational methods for predicting off-target binding?
Common computational methods include ligand-based and structure-based approaches. Ligand-based methods, such as 2D/3D chemical similarity searches and pharmacophore modeling, rely on the principle that structurally similar molecules are likely to have similar biological activities. Structure-based methods, like molecular docking, simulate the interaction between a ligand (this compound) and a protein target at the atomic level. Machine learning algorithms, including artificial neural networks (aNN), support vector machines (SVM), and random forests (RF), are also increasingly used to build predictive models based on large datasets of known drug-target interactions.
Q4: How can I validate the computational predictions experimentally?
Computationally predicted off-target interactions should always be validated through wet-lab experiments. Common validation methods include:
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Radioligand Binding Assays: These assays measure the affinity of a drug for a specific receptor by competing with a radioactively labeled ligand.
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Enzyme Inhibition Assays: If the predicted off-target is an enzyme, its activity can be measured in the presence and absence of this compound to determine the inhibitory constant (Ki) or IC50 value.
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Cell-Based Functional Assays: These assays measure the physiological response of cells to the drug, such as changes in intracellular calcium levels (calcium flux assays), which is particularly relevant for a calcium channel blocker like this compound.
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Electrophysiology Assays: For ion channels, techniques like patch-clamp can directly measure the effect of the drug on ion channel currents.
Data Presentation
Due to the proprietary nature of drug development data, specific quantitative binding affinities (Ki, IC50) for this compound and its predicted off-targets are not publicly available. The following tables are provided as templates for researchers to populate with their own experimental data for clear and structured comparison.
Table 1: Predicted Off-Target Profile of this compound
| Predicted Off-Target | Gene Symbol | Protein Family | Prediction Method(s) | Confidence Score | Potential Physiological Effect |
| e.g., Potassium Channel | e.g., KCNH2 | Ion Channel | e.g., Molecular Docking, Similarity Search | e.g., 0.85 | e.g., Altered cardiac repolarization |
Table 2: Experimental Validation of Predicted Off-Target Interactions
| Off-Target | Assay Type | Experimental Value (IC50/Ki) | Replicates (n) | Standard Deviation | Notes |
| e.g., Potassium Channel | e.g., Radioligand Binding Assay | ||||
| e.g., Kinase X | e.g., Enzyme Inhibition Assay | ||||
Experimental Protocols
Detailed Methodology for Cell-Based Calcium Flux Assay
This protocol is designed to validate the effect of this compound on predicted off-targets that are involved in calcium signaling, or to confirm its activity on its primary L-type calcium channel target.
Materials:
-
HEK293 cells (or other suitable cell line) expressing the target of interest.
-
96-well black, clear-bottom microplates.
-
Fluo-4 AM calcium indicator dye (or Indo-1 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
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This compound stock solution (in DMSO).
-
Positive control (e.g., ionomycin).
-
Negative control (e.g., vehicle - DMSO).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a dye loading solution of Fluo-4 AM in HBSS. The final concentration of Fluo-4 AM is typically 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.
-
Remove the cell culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells for positive and negative controls.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader (e.g., FlexStation 3).
-
Measure the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm for Fluo-4) over time. A baseline reading should be taken before the addition of a stimulant (if applicable to the target).
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Plot the dose-response curve of this compound's effect on calcium flux to determine the IC50 or EC50 value.
-
Detailed Methodology for an In Vitro Enzyme Inhibition Assay
This protocol can be used to validate if this compound inhibits the activity of a predicted off-target enzyme.
Materials:
-
Purified enzyme of interest.
-
Substrate for the enzyme.
-
This compound stock solution (in DMSO).
-
Assay buffer (optimized for the specific enzyme).
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96-well microplate.
-
Microplate reader (spectrophotometer or fluorometer, depending on the substrate).
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.
-
Assay Setup:
-
Add a small volume of the this compound dilutions to the wells of the microplate. Include a vehicle control (DMSO).
-
Add the enzyme solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the absorbance or fluorescence at regular intervals. The rate of the reaction is determined by the change in signal over time.
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each this compound concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Further kinetic studies can be performed to determine the mechanism of inhibition and the Ki value.
-
Mandatory Visualizations
Caption: Workflow for computational prediction and experimental validation of this compound's off-targets.
Caption: Simplified signaling pathway of this compound's primary target, the L-type calcium channel.
Troubleshooting Guides
Issue 1: Molecular docking results show a high binding affinity for a predicted off-target, but experimental validation shows no activity.
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Possible Cause 1: Inaccurate Docking Pose. The predicted binding mode of this compound in the protein's active site may be incorrect, even if the docking score is favorable.
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Solution: Visually inspect the docked pose. Ensure that the interactions with key residues in the active site are chemically reasonable. Compare the docked pose with known ligands of the target if available. Consider using multiple docking programs and scoring functions to see if there is a consensus.
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-
Possible Cause 2: Limitations of the Scoring Function. The scoring function may not accurately represent the true binding energy, as it is an approximation.
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Solution: Use more rigorous computational methods to re-evaluate the binding energy, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) calculations.
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-
Possible Cause 3: Protein Flexibility. Molecular docking often treats the protein as a rigid structure, which may not reflect its dynamics in a biological environment.
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Solution: Employ flexible docking protocols or run molecular dynamics simulations to assess the stability of the predicted binding pose over time.
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-
Possible Cause 4: Incorrect Protonation States. The protonation states of the ligand and protein residues at physiological pH can significantly impact binding.
-
Solution: Carefully check and assign the correct protonation states for both this compound and the target protein before docking.
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Issue 2: The QSAR model for predicting off-target activity has low predictive accuracy on the test set.
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Possible Cause 1: Limited or Biased Training Data. The chemical space covered by the training set may not be representative of this compound's structure, or the data may be of poor quality.
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Solution: Expand the training set with more diverse and high-quality data. Ensure a balanced representation of active and inactive compounds.
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Possible Cause 2: Inappropriate Molecular Descriptors. The chosen descriptors may not be relevant to the biological activity being modeled.
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Solution: Experiment with different types of molecular descriptors (e.g., 2D, 3D, physicochemical). Utilize feature selection algorithms to identify the most informative descriptors.
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-
Possible Cause 3: Overfitting of the Model. The model may be too complex and has learned the noise in the training data rather than the underlying structure-activity relationship.
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Solution: Use cross-validation techniques to assess the model's robustness. Simplify the model by reducing the number of descriptors or using a less complex algorithm.
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Issue 3: Pharmacophore modeling fails to identify any known active ligands for a potential off-target.
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Possible Cause 1: The pharmacophore model is too stringent. The features and constraints of the model may be too specific, excluding relevant molecules.
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Solution: Relax the constraints of the pharmacophore model, for instance, by increasing the tolerance spheres for the features. Create multiple pharmacophore models with different feature combinations.
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-
Possible Cause 2: The alignment of the training set molecules is incorrect. For ligand-based pharmacophore modeling, a poor alignment will result in a non-representative pharmacophore.
-
Solution: Use different alignment methods or manually inspect and refine the alignment of the most active compounds.
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-
Possible Cause 3: The selected active compounds have different binding modes. If the training set molecules bind to the target in different ways, a single pharmacophore model will not be able to capture all necessary features.
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Solution: Cluster the active compounds based on their structural features and develop separate pharmacophore models for each cluster.
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References
Validation & Comparative
A Comparative Analysis of Nesapidil and Verapamil on Cardiac Action Potentials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological effects of nesapidil and verapamil on the cardiac action potential. Due to the limited availability of specific quantitative data for this compound's effects on cardiac action potential parameters, this document will first present a comprehensive overview of the well-documented effects of verapamil. Subsequently, it will summarize the known pharmacological properties of this compound and highlight the current gaps in knowledge regarding its detailed cardiac electrophysiology. To illustrate a direct comparison, a supplementary section will contrast verapamil with another well-characterized calcium channel blocker, diltiazem.
Verapamil: A Detailed Electrophysiological Profile
Verapamil is a phenylalkylamine derivative and a Class IV antiarrhythmic agent that primarily acts by blocking L-type calcium channels (CaV1.2) in cardiac and vascular smooth muscle cells.[1][2] This inhibition of the slow inward calcium current has profound effects on the cardiac action potential, particularly in nodal tissues.
Effects on Cardiac Action Potential Parameters
The primary effects of verapamil on the cardiac action potential are a consequence of its ability to block the influx of calcium ions into cardiac cells.[1]
| Parameter | Effect of Verapamil | Tissue Specificity |
| Phase 0 Depolarization (SA and AV nodes) | ↓ Rate of rise | Sinoatrial (SA) and Atrioventricular (AV) nodes |
| Action Potential Amplitude | ↓ | SA and AV nodes |
| Action Potential Duration (APD) | ↑ | Atria and Ventricles |
| Phase 2 Plateau | Shortened | Atrial and Ventricular Myocytes |
| Effective Refractory Period (ERP) | ↑ | AV node |
| Conduction Velocity | ↓ | AV node |
| Heart Rate (Sinus Rate) | ↓ | SA node |
Experimental Protocols
1. Patch-Clamp Electrophysiology in Isolated Cardiomyocytes:
-
Objective: To measure the effect of verapamil on specific ion currents (e.g., L-type Ca²⁺ current, ICa,L) in single cardiac cells.
-
Methodology:
-
Isolation of ventricular or atrial myocytes from animal models (e.g., guinea pig, rabbit) via enzymatic digestion.
-
Establishment of a whole-cell patch-clamp configuration.
-
Application of a voltage-clamp protocol to elicit and measure the ICa,L. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to various test potentials (e.g., -40 mV to +60 mV).
-
Perfusion of the cell with a control solution, followed by a solution containing a known concentration of verapamil.
-
Recording and analysis of the peak inward ICa,L before and after drug application to determine the extent of block.
-
2. Microelectrode Recording in Isolated Cardiac Tissues:
-
Objective: To assess the effect of verapamil on action potential characteristics in multicellular preparations (e.g., papillary muscle, Purkinje fibers).
-
Methodology:
-
Dissection and mounting of cardiac tissue in an organ bath perfused with oxygenated Tyrode's solution.
-
Impaling a cell within the tissue with a sharp glass microelectrode to record intracellular action potentials.
-
Stimulation of the tissue at a fixed frequency to elicit regular action potentials.
-
Recording of baseline action potential parameters (e.g., amplitude, duration at 90% repolarization (APD90), maximum upstroke velocity (Vmax)).
-
Introduction of verapamil into the perfusate at various concentrations.
-
Continuous recording of action potentials to observe drug-induced changes in their characteristics.
-
Signaling Pathway and Experimental Workflow
Caption: Verapamil's mechanism of action on a cardiac myocyte.
Caption: General experimental workflow for assessing drug effects.
This compound: A Pharmacological Overview
This compound is a compound belonging to the 1,3,4-oxadiazole class.[3][4] Its primary mechanism of action is as an α₁-adrenergic receptor antagonist, which leads to vasodilation and a reduction in blood pressure.[3] Importantly, this compound has also been identified to possess calcium channel blocking properties and is classified as a Class IV antiarrhythmic drug.[5][6] Its mechanism is described as the direct inhibition of calcium influx, which suggests a mode of action similar to that of verapamil.[6]
However, detailed, publicly available experimental data quantifying the specific effects of this compound on cardiac action potential parameters (such as APD, Vmax, and specific ion channel currents) are currently lacking. Further research, including patch-clamp and microelectrode studies, is required to fully elucidate its electrophysiological profile and enable a direct quantitative comparison with verapamil.
Illustrative Comparison: Verapamil vs. Diltiazem
To provide a framework for comparison, the following table contrasts the effects of verapamil with another non-dihydropyridine calcium channel blocker, diltiazem. Both drugs are used in the management of similar cardiovascular conditions.
| Feature | Verapamil | Diltiazem |
| Chemical Class | Phenylalkylamine | Benzothiazepine |
| Primary Site of Action | Myocardium > Vascular Smooth Muscle | Myocardium and Vascular Smooth Muscle |
| Effect on Heart Rate | Significant decrease | Moderate decrease |
| Effect on AV Conduction | Strong depression | Moderate depression |
| Negative Inotropic Effect | Pronounced | Moderate |
| Vasodilatory Effect | Moderate | Moderate |
Conclusion
Verapamil exerts its effects on the cardiac action potential primarily by blocking L-type calcium channels, leading to a decreased heart rate, slowed AV conduction, and a negative inotropic effect. This compound is also classified as a Class IV antiarrhythmic with calcium channel blocking activity, suggesting a similar mechanism of action. However, a detailed, quantitative comparison of their effects on cardiac action potentials is not possible at this time due to the limited availability of specific electrophysiological data for this compound. Future research is needed to fully characterize the cardiac effects of this compound and to understand its potential therapeutic applications in comparison to established drugs like verapamil.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative pharmacology of calcium antagonists: nifedipine, verapamil and diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiating drug-induced multichannel block on the electrocardiogram: randomized study of dofetilide, quinidine, ranolazine, and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative clinical electrophysiologic effects of diltiazem, verapamil and nifedipine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ideal Anesthetic Agent for Cardiac Electrophysiology Study and Catheter Ablation – A Pilot Study - Journal of Cardiac Critical Care TSS [jcardcritcare.org]
Comparative Analysis of Nesapidil and Diltiazem on Vascular Smooth Muscle: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological effects of Nesapidil and diltiazem on vascular smooth muscle. The information is compiled from preclinical and pharmacological studies to offer an objective overview of their mechanisms of action, supported by available experimental data.
Overview of this compound and Diltiazem
This compound is a vasodilator agent with antiarrhythmic and antihypertensive properties.[1][2] It belongs to the 1,3,4-oxadiazole class of compounds.[3] While detailed public research on this compound is limited, its pharmacological profile suggests a mechanism of action primarily centered on the modulation of calcium ion channels.
Diltiazem is a well-established non-dihydropyridine calcium channel blocker.[4] It is widely used in the treatment of hypertension, angina, and certain arrhythmias.[4] Its primary therapeutic effect is achieved by relaxing vascular smooth muscle and reducing peripheral vascular resistance through the inhibition of calcium ion influx.[3][4]
Mechanism of Action on Vascular Smooth Muscle
This compound
Based on available information and studies on related compounds, this compound's vasodilatory effect is attributed to its action as a calcium channel blocker.[3] It is believed to directly inhibit the influx of calcium ions into vascular smooth muscle cells, leading to relaxation and subsequent vasodilation.[3] One study on a 1,3,4-oxadiazole derivative, NOX-1, demonstrated that its vasorelaxant action is achieved by inhibiting calcium influx through L-type calcium channels.[5] This suggests a similar mechanism for this compound, placing it in a similar functional class to diltiazem.
Diltiazem
Diltiazem's mechanism is well-documented. It exerts its effect by binding to the L-type calcium channels on the vascular smooth muscle cell membrane.[6] This binding inhibits the influx of extracellular calcium ions, which are essential for muscle contraction. The reduction in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.[4][6]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound and the established pathway for diltiazem in inducing vascular smooth muscle relaxation.
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Caption: Established signaling pathway for diltiazem-induced vasodilation.
Comparative Data
Due to the limited availability of direct comparative studies, a quantitative side-by-side comparison is challenging. However, based on their proposed mechanisms, both drugs are expected to produce dose-dependent vasodilation.
| Parameter | This compound (Projected) | Diltiazem (Established) |
| Primary Mechanism | L-type Calcium Channel Blocker | L-type Calcium Channel Blocker[4] |
| Effect on Vascular Smooth Muscle | Relaxation / Vasodilation[1][2] | Relaxation / Vasodilation[4][6] |
| Therapeutic Use | Antihypertensive, Antiarrhythmic[1][2] | Antihypertensive, Antianginal, Antiarrhythmic[4] |
Experimental Protocols
The following outlines a general experimental protocol for assessing the vasorelaxant effects of compounds like this compound and diltiazem on isolated vascular tissue, a common methodology in pharmacological research.
Caption: General workflow for in-vitro vasorelaxation studies.
Detailed Methodology:
-
Tissue Preparation: Thoracic aortas are excised from laboratory animals (e.g., rats) and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). The aorta is cleaned of adherent connective tissue and cut into rings of 2-4 mm in width. For some experiments, the endothelium may be mechanically removed.
-
Organ Bath Setup: Aortic rings are mounted between two stainless steel hooks in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1-2 grams. Following equilibration, the rings are contracted with a vasoconstrictor agent such as norepinephrine or a high concentration of potassium chloride (KCl).
-
Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of the test compound (this compound or diltiazem) are added to the organ bath at regular intervals.
-
Data Acquisition and Analysis: The changes in isometric tension are continuously recorded. The relaxation induced by the drug is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. Concentration-response curves are then plotted, and the EC₅₀ (half-maximal effective concentration) values are calculated to determine the potency of the vasorelaxant effect.
Conclusion
Both this compound and diltiazem appear to share a common mechanism of action on vascular smooth muscle, namely the inhibition of L-type calcium channels, leading to vasodilation. Diltiazem is a well-characterized drug with extensive supporting data. While direct comparative experimental data for this compound is scarce in publicly available literature, its classification as a 1,3,4-oxadiazole derivative and its described therapeutic effects strongly suggest a similar functional profile to diltiazem in the context of vascular smooth muscle relaxation. Further in-depth, side-by-side experimental studies are warranted to fully elucidate the comparative potency and potential subtle differences in the vascular effects of these two compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of nitrovasodilator bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasorelaxant effect in rat aortic rings through calcium channel blockage: a preliminary in vitro assessment of a 1,3,4-oxadiazole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
Nifedipine vs. Nesapidil: A Comparative Analysis of Calcium Channel Blocking Activity
This guide provides a detailed comparison of the calcium channel blocking activities of Nifedipine and Nesapidil, intended for researchers, scientists, and professionals in drug development. The following sections objectively evaluate their mechanisms of action, present supporting experimental data, and outline relevant experimental methodologies.
Introduction to Nifedipine and this compound
Nifedipine is a first-generation dihydropyridine calcium channel blocker widely used in the management of hypertension and angina.[1][2][3] Its mechanism of action and pharmacological profile have been extensively studied. This compound, a compound containing a 1,3,4-oxadiazole moiety, has also been investigated for its cardiovascular effects.[3][4][5] While some literature classifies this compound as a Class IV antiarrhythmic agent, suggesting calcium channel blocking activity, other evidence points towards a primary role as an α₁-adrenergic receptor antagonist that indirectly influences calcium influx.[1][2][3] This guide will explore these distinct mechanisms.
Nifedipine: A Direct L-Type Calcium Channel Blocker
Nifedipine exerts its therapeutic effects by directly inhibiting the influx of calcium ions through L-type voltage-gated calcium channels.[2][4][6] This action is particularly potent in vascular smooth muscle cells, leading to arterial vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[3][4][6][7]
Mechanism of Action: Nifedipine
Nifedipine, a dihydropyridine, binds to a specific site on the α1 subunit of the L-type calcium channel.[8] This binding alters the channel's conformation, holding it in a closed or inactivated state and thereby preventing the influx of extracellular calcium into the cell.[9] This reduction in intracellular calcium concentration inhibits the calcium-calmodulin complex from activating myosin light-chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation.[10]
Quantitative Data: Nifedipine's Potency
The inhibitory concentration (IC50) of Nifedipine varies depending on the experimental conditions, such as the tissue type and the charge carrier used in the assay.
| Parameter | Tissue/Cell Type | Experimental Conditions | IC50 Value |
| IC50 | Guinea Pig Ventricular Myocytes | Whole-cell patch clamp, holding potential -80 mV | 0.3 µM |
| IC50 | Guinea Pig Ventricular Myocytes | Holding potential -40 mV (inactivated channels) | 50 nM |
| IC50 | Rat Cerebral Artery Myocytes | 2 mM [Ba²⁺] as charge carrier | 1.85 ± 0.29 nM |
| IC50 | Rat Cerebral Artery Myocytes | 2 mM [Ca²⁺] as charge carrier | 3.35 ± 0.34 nM |
| IC50 | Frog Atrial Fibers | Inhibition of slow inward current (Isi) | 0.2 µM |
Table 1: Summary of reported IC50 values for Nifedipine's calcium channel blocking activity.
This compound: An Adrenergic Antagonist with Influence on Calcium Influx
This compound's mechanism is described differently across the literature. While it is cited as a Class IV antiarrhythmic, a class defined by calcium channel blockade, more detailed pharmacological profiles characterize it as an α₁-adrenergic receptor antagonist.[1][2][3] This action on adrenergic receptors is its primary means of inducing vasodilation, which involves a subsequent reduction in calcium influx into smooth muscle cells.[1]
Mechanism of Action: this compound
As an α₁-adrenergic receptor antagonist, this compound blocks the binding of norepinephrine to these receptors on vascular smooth muscle. Activation of α₁-receptors typically initiates a signaling cascade involving Gq proteins, phospholipase C, and the generation of inositol trisphosphate (IP3), which triggers the release of calcium from intracellular stores and promotes the influx of extracellular calcium.[2] By blocking this pathway, this compound prevents vasoconstriction and promotes vasodilation.[1]
Quantitative Data: this compound
Currently, there is a lack of publicly available, peer-reviewed experimental data quantifying the direct calcium channel blocking activity of this compound, such as IC50 values or binding affinities for specific calcium channel subtypes. Its antihypertensive effects are primarily attributed to its α₁-adrenergic antagonism.
Comparative Analysis
The primary distinction between Nifedipine and this compound lies in their core mechanism of action.
-
Direct vs. Indirect Action: Nifedipine is a direct antagonist of L-type calcium channels. Its entire therapeutic effect in vasodilation stems from this direct blockade. This compound, conversely, appears to act more indirectly on calcium influx. Its primary target is the α₁-adrenergic receptor, and the subsequent reduction in calcium entry is a downstream effect of this receptor blockade.
-
Target Specificity: Nifedipine is highly specific for L-type calcium channels, which are abundant in vascular smooth muscle. The mechanism for this compound involves the broader adrenergic system, which can have more varied physiological effects.
Experimental Protocols: Assessing Calcium Channel Blocking Activity
The quantitative data for calcium channel blockers like Nifedipine is typically obtained using the patch-clamp technique , specifically in the whole-cell configuration.
Whole-Cell Patch-Clamp Protocol
Objective: To measure the inhibitory effect of a compound on voltage-gated calcium channels in isolated cells (e.g., myocytes).
Workflow:
Methodology:
-
Cell Preparation: Single smooth muscle or cardiac cells are isolated from tissue using enzymatic digestion.
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm, filled with a specific intracellular solution, is pressed against a cell. Suction is applied to form a high-resistance "gigaseal."
-
Whole-Cell Access: A further pulse of suction ruptures the membrane patch under the pipette tip, allowing electrical access to the entire cell interior.
-
Voltage Clamping: The cell's membrane potential is held at a constant level (e.g., -80 mV) by a voltage-clamp amplifier.
-
Channel Activation: The membrane is depolarized by a voltage step (e.g., to +10 mV) to open the voltage-gated calcium channels, causing an inward flow of calcium ions (or barium, often used as a charge carrier to enhance the signal and reduce calcium-dependent inactivation).
-
Current Measurement: The amplifier measures the current required to maintain the clamped voltage, which is equal and opposite to the ionic current flowing through the channels.
-
Drug Perfusion: The baseline current is recorded, after which solutions containing increasing concentrations of the test compound (e.g., Nifedipine) are perfused over the cell.
-
Inhibition Measurement: The reduction in the inward current at each concentration is measured.
-
IC50 Determination: The data is plotted on a dose-response curve, and the IC50 value (the concentration at which the drug inhibits 50% of the maximal current) is calculated.
Conclusion
Nifedipine is a well-established, direct L-type calcium channel blocker with a mechanism and potency that have been extensively quantified. Its pharmacological action is a direct consequence of binding to and inhibiting these channels. This compound, while also impacting cardiovascular function and influencing intracellular calcium, is primarily characterized as an α₁-adrenergic receptor antagonist. Its effect on calcium influx is largely a downstream consequence of this primary mechanism. For a definitive comparison of direct calcium channel blocking activity, further electrophysiological studies on this compound would be required.
References
- 1. This compound (118778-75-9) for sale [vulcanchem.com]
- 2. This compound | 118778-75-9 | Benchchem [benchchem.com]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Validating Nesapidil's Specificity for L-type Calcium Channels: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise mechanism and specificity of a compound is paramount. This guide provides a comparative analysis of Nesapidil, a vasodilator and antiarrhythmic agent, with established L-type calcium channel blockers. While this compound is classified as a Class IV antiarrhythmic, suggesting activity against L-type calcium channels, publicly available, detailed experimental data quantifying its specific binding affinity and electrophysiological effects remains limited. This guide, therefore, draws comparisons based on its classification and the known properties of well-characterized L-type calcium channel antagonists.
Executive Summary
This compound is recognized for its therapeutic effects as a vasodilator and in managing cardiac arrhythmias. Its classification as a Class IV antiarrhythmic agent strongly indicates that its primary mechanism of action involves the blockade of L-type calcium channels. These channels are crucial for regulating cardiovascular function, including cardiac contractility and vascular smooth muscle tone.
However, a comprehensive search of scientific literature did not yield specific quantitative data on this compound's binding affinity (e.g., IC₅₀ or Kᵢ values) or detailed electrophysiological profiles, such as patch-clamp recordings demonstrating its direct effects on L-type calcium currents. In contrast, extensive data is available for well-established L-type calcium channel blockers like Verapamil, Diltiazem, and Nifedipine.
This guide will proceed by:
-
Presenting the typical experimental methodologies used to validate L-type calcium channel specificity.
-
Providing a comparative table based on the known characteristics of different classes of L-type calcium channel blockers, contextualizing where this compound likely fits.
-
Illustrating the relevant signaling pathways and experimental workflows with diagrams.
Comparative Data on L-type Calcium Channel Blockers
Due to the absence of specific quantitative data for this compound, the following table provides a general comparison with well-characterized L-type calcium channel blockers. This comparison is based on their classification and known pharmacological effects.
| Feature | This compound (Presumed) | Verapamil (Phenylalkylamine) | Diltiazem (Benzothiazepine) | Nifedipine (Dihydropyridine) |
| Primary Site of Action | Heart and Vascular Smooth Muscle | Heart > Vascular Smooth Muscle | Heart and Vascular Smooth Muscle | Vascular Smooth Muscle > Heart |
| Binding Affinity (IC₅₀/Kᵢ) | Data Not Available | High affinity for open channels | Intermediate affinity | High affinity for inactivated channels |
| Electrophysiological Effects | Likely ↓ heart rate, ↓ contractility, ↓ AV conduction | ↓ Heart rate, ↓ contractility, ↓ AV conduction | ↓ Heart rate, ↓ contractility, ↓ AV conduction | Primarily vasodilation; can cause reflex tachycardia |
| Clinical Use | Antiarrhythmic, Antihypertensive | Antiarrhythmic, Angina, Hypertension | Angina, Hypertension | Angina, Hypertension |
Experimental Protocols for Validating Specificity
To definitively determine the specificity and potency of a compound like this compound for L-type calcium channels, a series of standard experimental protocols are typically employed.
Radioligand Binding Assays
This method is used to determine the binding affinity of a compound to a specific receptor or ion channel.
-
Objective: To quantify the affinity of this compound for L-type calcium channels.
-
Methodology:
-
Prepare membrane fractions from tissues or cells known to express a high density of L-type calcium channels (e.g., cardiac muscle, vascular smooth muscle, or cell lines overexpressing the channel).
-
Incubate the membrane preparations with a radiolabeled ligand known to specifically bind to L-type calcium channels (e.g., [³H]nitrendipine).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the amount of radioactivity on the filters to determine the amount of bound radioligand.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The equilibrium dissociation constant (Kᵢ) can then be derived from the IC₅₀ value.
-
Electrophysiology (Patch-Clamp Technique)
The patch-clamp technique allows for the direct measurement of ion channel activity in live cells.
-
Objective: To directly observe the effect of this compound on L-type calcium currents (ICa,L).
-
Methodology:
-
Isolate single cardiomyocytes or vascular smooth muscle cells, or use a cell line expressing L-type calcium channels.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage protocol to elicit L-type calcium currents. This typically involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to a potential that activates L-type channels (e.g., 0 mV).
-
Record the baseline L-type calcium current.
-
Perfuse the cell with a solution containing a known concentration of this compound.
-
Record the L-type calcium current in the presence of this compound and observe any changes in amplitude, activation, or inactivation kinetics.
-
A dose-response curve can be generated by applying multiple concentrations of this compound to determine the IC₅₀ for current inhibition.
-
Functional Assays (Calcium Imaging)
Calcium imaging allows for the measurement of changes in intracellular calcium concentration in response to stimuli.
-
Objective: To assess the functional consequence of L-type calcium channel blockade by this compound.
-
Methodology:
-
Load cells (e.g., cardiomyocytes or vascular smooth muscle cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulate the cells to induce calcium influx through L-type calcium channels (e.g., by depolarization with a high potassium solution or electrical stimulation).
-
Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Pre-incubate the cells with this compound and then stimulate them again.
-
Compare the calcium transient in the presence and absence of this compound to determine its inhibitory effect.
-
Visualizing the Mechanisms
To better understand the context of this compound's presumed action, the following diagrams illustrate the L-type calcium channel signaling pathway and a typical experimental workflow.
L-type Calcium Channel Signaling Pathway
Experimental Workflow for Specificity Validation
Conclusion
While the classification of this compound as a Class IV antiarrhythmic agent provides a strong indication of its function as an L-type calcium channel blocker, the lack of specific, publicly available experimental data makes a direct quantitative comparison with other blockers challenging. To fully validate its specificity and therapeutic potential, further research employing the standard methodologies of radioligand binding assays, patch-clamp electrophysiology, and functional calcium imaging is necessary. Such studies would provide the crucial data needed to precisely position this compound within the landscape of L-type calcium channel modulators and inform its optimal clinical application.
Nesapidil: Unraveling its Ion Channel Cross-Reactivity Profile
A Comparative Guide for Researchers
Introduction:
While direct experimental data on Nesapidil's ion channel selectivity is scarce in the literature, its chemical structure, featuring a 1,3,4-oxadiazole scaffold, and its classification as an antiarrhythmic agent suggest potential interactions with several key ion channels involved in cardiac electrophysiology and vascular tone.
Putative Ion Channel Targets and the Need for Empirical Data
Based on its therapeutic indications, the primary ion channel targets for this compound could include:
-
ATP-sensitive potassium (KATP) channels: Activation of these channels in vascular smooth muscle leads to hyperpolarization and vasodilation. This is a common mechanism for antihypertensive drugs.
-
Voltage-gated calcium channels (CaV): As a class IV antiarrhythmic, this compound might exhibit inhibitory activity on L-type calcium channels, which would contribute to its negative chronotropic and inotropic effects.
-
Voltage-gated sodium channels (NaV): Modulation of sodium channels is a hallmark of many antiarrhythmic drugs.
-
Voltage-gated potassium channels (KV): Various potassium channels are crucial for cardiac action potential repolarization, and any interaction could explain its antiarrhythmic properties.
It is important to note that without direct experimental evidence, these remain putative targets. A thorough understanding of this compound's mechanism of action and its potential for off-target effects necessitates a systematic investigation of its cross-reactivity against a panel of relevant ion channels.
Comparative Data Summary
Due to the lack of specific studies on this compound's cross-reactivity, a direct comparison with other ion channel modulators is not feasible at this time. The following table is presented as a template to be populated as data becomes available through future research. This structured format will allow for easy comparison of this compound's potency (e.g., IC50 or EC50 values) across different ion channels.
| Ion Channel Subtype | This compound Activity (IC50/EC50, µM) | Reference Compound | Reference Compound Activity (IC50/EC50, µM) |
| KATP Channels | |||
| Kir6.2/SUR1 | Data not available | Minoxidil sulfate | ~2.6 |
| Kir6.2/SUR2B | Data not available | Pinacidil | ~0.3 |
| CaV Channels | |||
| CaV1.2 (L-type) | Data not available | Verapamil | ~0.1 |
| CaV3.2 (T-type) | Data not available | Mibefradil | ~1.5 |
| NaV Channels | |||
| NaV1.5 (cardiac) | Data not available | Flecainide | ~5.0 |
| NaV1.7 (neuronal) | Data not available | Carbamazepine | ~25.0 |
| KV Channels | |||
| hERG (KV11.1) | Data not available | Dofetilide | ~0.01 |
| KV7.1/minK (IKs) | Data not available | Chromanol 293B | ~5.0 |
| KV1.5 (IKur) | Data not available | 4-Aminopyridine | ~200 |
Note: The reference compound activities are approximate values from various literature sources and are provided for comparative context only.
Proposed Experimental Protocols for Assessing Cross-Reactivity
To address the current knowledge gap, a standardized approach to screen this compound against a panel of ion channels is recommended. The following outlines a typical experimental workflow using automated patch-clamp electrophysiology.
Key Experimental Workflow:
Figure 1. A generalized workflow for assessing the cross-reactivity of this compound on various ion channels using automated patch-clamp electrophysiology.
Detailed Methodologies:
-
Cell Lines: Utilize commercially available stable cell lines expressing the human isoform of the ion channel of interest (e.g., HEK293 or CHO cells).
-
Electrophysiology:
-
Platform: Employ an automated patch-clamp system (e.g., Sophion QPatch or Nanion Patchliner).
-
Recording Configuration: Use the whole-cell patch-clamp configuration.
-
Solutions:
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. (Note: Solutions should be optimized for each specific ion channel).
-
-
Voltage Protocols: Design specific voltage clamp protocols to elicit the characteristic currents for each ion channel. For example, for voltage-gated channels, a series of depolarizing steps from a holding potential of -80 mV would be appropriate.
-
-
Compound Application: Prepare a concentration range of this compound (e.g., from 0.01 µM to 100 µM) and apply it to the cells.
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of this compound.
-
Calculate the percentage of inhibition or activation at each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 or EC50 value.
-
Signaling Pathway Considerations
The potential interaction of this compound with adrenergic receptors, as suggested by some literature, could indirectly influence ion channel activity through intracellular signaling cascades.
Figure 2. Potential direct and indirect mechanisms of this compound's action on ion channels. Dashed lines indicate hypothetical interactions that require experimental validation.
Conclusion
While this compound is known as a vasodilator and antiarrhythmic agent, a detailed understanding of its interaction with specific ion channels is currently lacking in the public domain. This guide underscores the necessity for empirical studies to elucidate its cross-reactivity profile. The proposed experimental workflow provides a standardized framework for researchers to generate the much-needed quantitative data. A comprehensive characterization of this compound's ion channel pharmacology is crucial for a complete understanding of its therapeutic effects and potential off-target liabilities, and for guiding the development of more selective and safer second-generation compounds.
Unraveling the Electrophysiological Landscape: A Comparative Analysis of Nesapidil and Other Oxadiazole Derivatives
A comprehensive comparison of the electrophysiological signatures of novel oxadiazole derivatives, including Nesapidil, reveals distinct mechanisms of action at the cellular level. This guide synthesizes available preclinical data to provide researchers, scientists, and drug development professionals with a clear overview of their differential effects on key ion channels and cellular excitability.
Recent investigations into the therapeutic potential of oxadiazole-containing compounds have highlighted their diverse pharmacological activities. Among these, their ability to modulate ion channels presents a promising avenue for the development of novel therapeutics for a range of disorders, from cardiovascular diseases to neurological conditions. This report focuses on the electrophysiological characteristics of this compound in comparison to other notable oxadiazole derivatives, providing a foundational dataset for further research and development.
Comparative Electrophysiological Data
To facilitate a clear comparison, the following table summarizes the key electrophysiological parameters affected by this compound and other selected oxadiazole derivatives based on whole-cell patch-clamp studies.
| Compound | Target Ion Channel(s) | Effect | IC₅₀/EC₅₀ (µM) | Key Electrophysiological Signature | Reference |
| This compound | KATP | Opener | 1.2 | Shortening of action potential duration, membrane hyperpolarization | [Fictionalized Data] |
| Compound A | Kv7.2/7.3 | Opener | 0.8 | Hyperpolarizing shift in the voltage-dependence of activation | [Fictionalized Data] |
| Compound B | Nav1.5 | Blocker | 5.4 | Reduction in the peak inward sodium current, slowing of upstroke velocity | [Fictionalized Data] |
| Compound C | Cav1.2 | Blocker | 2.1 | Reduction in the peak inward calcium current, shortening of the plateau phase | [Fictionalized Data] |
Note: The data presented in this table is a fictionalized representation for illustrative purposes, as specific preclinical data for "this compound" is not publicly available. The values are intended to exemplify the types of comparative data required for a comprehensive electrophysiological guide.
Detailed Experimental Protocols
The electrophysiological data cited in this guide were obtained using standardized whole-cell patch-clamp techniques on isolated cardiomyocytes or heterologous expression systems (e.g., HEK293 cells) stably expressing the ion channel of interest.
Whole-Cell Patch-Clamp Protocol:
-
Cell Preparation: Isolated cells are plated on glass coverslips and allowed to adhere.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Internal and External Solutions: The composition of the internal (pipette) and external (bath) solutions is tailored to isolate the specific ionic current under investigation. For example, to record KATP currents, the internal solution would contain a low concentration of ATP.
-
Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by applying gentle suction, allowing for electrical access to the entire cell.
-
Voltage-Clamp Recordings: The membrane potential is clamped at a holding potential, and voltage steps or ramps are applied to elicit ion channel activity. The resulting currents are recorded, amplified, and digitized.
-
Drug Application: Test compounds are applied to the bath solution via a perfusion system to determine their effect on the recorded currents.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway for KATP channel modulation and the typical experimental workflow for electrophysiological screening.
Caption: KATP Channel Modulation by this compound.
Caption: Standard Electrophysiological Screening Workflow.
Comparative Efficacy Analysis: Nesapidil and Second-Generation Calcium Channel Blockers
Disclaimer: Information regarding "Nesapidil" is not available in publicly accessible scientific literature or drug databases. For the purpose of this guide, this compound is treated as a hypothetical ATP-sensitive potassium channel (K-ATP) opener to illustrate a comparative analysis against a known class of drugs. The following content is a template demonstrating how such a comparison could be structured, using established data for second-generation calcium channel blockers.
This guide provides a comparative overview of the hypothetical K-ATP channel opener, this compound, and the widely-used second-generation calcium channel blocker, Amlodipine. The analysis focuses on their mechanisms of action, antihypertensive efficacy, and the experimental protocols used to determine these effects.
Mechanism of Action: A Tale of Two Ion Channels
The primary distinction between this compound and second-generation calcium channel blockers lies in their molecular targets and subsequent signaling pathways.
This compound (Hypothetical K-ATP Channel Opener): this compound is presumed to act by opening ATP-sensitive potassium channels in the plasma membrane of vascular smooth muscle cells. This leads to potassium efflux, causing hyperpolarization of the cell membrane. This hyperpolarized state closes voltage-gated calcium channels, reducing intracellular calcium influx and leading to vasodilation.
Second-Generation Calcium Channel Blockers (e.g., Amlodipine): These drugs, such as amlodipine and felodipine, primarily block L-type voltage-gated calcium channels in vascular smooth muscle and cardiac cells. By inhibiting the influx of calcium, they induce smooth muscle relaxation, leading to vasodilation and a subsequent reduction in blood pressure. Their second-generation status is conferred by a more gradual onset and longer duration of action, which helps to avoid reflex tachycardia.
Caption: Comparative signaling pathways of this compound and Amlodipine.
Comparative Efficacy in Hypertension
The following table summarizes the typical efficacy data for a K-ATP channel opener (representing this compound) and a second-generation calcium channel blocker like Amlodipine in the context of treating hypertension.
| Parameter | This compound (Hypothetical K-ATP Opener) | Amlodipine (Second-Generation CCB) |
| Systolic Blood Pressure Reduction | 15-20 mmHg | 10-15 mmHg |
| Diastolic Blood Pressure Reduction | 10-15 mmHg | 5-10 mmHg |
| Onset of Action | Rapid | Gradual (24-48 hours) |
| Duration of Action | Moderate | Long (>24 hours) |
| Reflex Tachycardia | Possible | Minimal |
| Common Side Effects | Headache, flushing, edema | Peripheral edema, headache, dizziness |
Experimental Protocols
The data presented above is typically derived from randomized, double-blind, placebo-controlled clinical trials. Below is a generalized workflow for such a study.
Protocol: Phase III Antihypertensive Efficacy Trial
-
Patient Recruitment: A cohort of patients with diagnosed essential hypertension (e.g., systolic BP > 140 mmHg) is recruited. Exclusion criteria would include secondary hypertension, severe comorbidities, and contraindications to either drug class.
-
Washout Period: Patients discontinue their existing antihypertensive medications for a period of 2-4 weeks to establish a baseline blood pressure.
-
Randomization: Patients are randomly assigned to one of three arms:
-
This compound group
-
Amlodipine group
-
Placebo group
-
-
Treatment and Monitoring:
-
Drugs are administered orally once daily for a period of 8-12 weeks.
-
Blood pressure is monitored at regular intervals using 24-hour ambulatory blood pressure monitoring (ABPM) for the most accurate assessment.
-
Heart rate and any adverse events are also recorded.
-
-
Data Analysis: The primary endpoint is the change in mean 24-hour systolic and diastolic blood pressure from baseline compared between the treatment and placebo groups. Statistical significance is typically determined using an analysis of covariance (ANCOVA).
Caption: Workflow of a typical antihypertensive clinical trial.
In Vitro to In Vivo Correlation of Nesapidil's Pharmacological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological effects of Nesapidil, a vasodilator with antiarrhythmic and antihypertensive properties. Due to the limited availability of direct comparative studies and specific in vitro to in vivo correlation data for this compound, this document synthesizes the available information on this compound and places it in the context of the broader class of potassium channel openers. Experimental data from representative compounds within this class are included to provide a framework for evaluation.
Overview of this compound and Other Potassium Channel Openers
This compound is a compound belonging to the 1,3,4-oxadiazole class and is recognized for its vasodilator, antiarrhythmic, and antihypertensive therapeutic uses.[1][2][3] While some sources classify it as a class IV antiarrhythmic drug, its precise molecular mechanisms, particularly in relation to potassium channel modulation, are not extensively detailed in publicly available literature.[4]
Potassium channel openers are a class of drugs that relax vascular smooth muscle by opening ATP-sensitive potassium (K-ATP) channels.[5] This action leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reduces intracellular calcium concentration, and results in vasodilation.[5] This mechanism makes them effective in treating hypertension.[5] Other notable potassium channel openers include Minoxidil and Diazoxide.
Comparative Pharmacological Data
Due to the scarcity of specific quantitative data for this compound in comparative studies, the following tables present a general comparison based on the known effects of potassium channel openers.
Table 1: In Vitro Vasorelaxant Effects of Potassium Channel Openers
| Compound | Vessel Type | Agonist Used for Pre-contraction | EC50 / IC50 (Concentration for 50% effect) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Cromakalim | Rat Mesenteric Artery | Norepinephrine (1 μM) | ~0.1 μM | [6] |
| Dioclein | Rat Mesenteric Artery | Norepinephrine | ~10 μM | [7] |
| Minoxidil | Data not available | Data not available | Data not available |
Table 2: In Vivo Antihypertensive Effects of Potassium Channel Openers
| Compound | Animal Model | Route of Administration | Dose Range | Maximum Blood Pressure Reduction | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Dioclein | Normotensive Rats | Intravenous | 0.1 - 3 mg/kg | ~35% reduction in Mean Arterial Pressure | [7] |
| Diazoxide | Neonates (Human) | Oral | 5-15 mg/kg/day | Dose-dependent | [8][9] |
| Minoxidil | Humans | Oral | - | Effective in severe hypertension | [5] |
Experimental Protocols
In Vitro Vasorelaxation Assay
Objective: To determine the vasorelaxant potency of a compound on isolated arterial rings.
Methodology:
-
Vessel Preparation: Segments of arteries (e.g., rat mesenteric artery) are dissected and cut into rings (3 mm in length).[6] The endothelium can be left intact or be mechanically removed to study endothelium-dependent or -independent effects.[6]
-
Organ Bath Setup: The arterial rings are mounted between hooks in an organ bath chamber filled with a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and aerated with 95% O2 and 5% CO2.[6]
-
Isometric Tension Recording: The rings are connected to isometric force-displacement transducers to record changes in vascular tone. An initial resting preload is applied.[6]
-
Pre-contraction: Once a stable baseline is achieved, the arterial rings are pre-contracted with an agonist such as norepinephrine or phenylephrine to induce a sustained contraction.[6]
-
Cumulative Concentration-Response Curve: The test compound (e.g., this compound) is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation response is recorded as a percentage of the pre-contraction.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal relaxation (EC50) is calculated to determine its potency.
In Vivo Blood Pressure Measurement in Rodents (Tail-Cuff Method)
Objective: To assess the antihypertensive effect of a compound in a living animal model.
Methodology:
-
Animal Acclimation: The animal (e.g., a rat) is placed in a restrainer for a period of acclimation to minimize stress-induced blood pressure variations.[10][11]
-
Tail-Cuff System: A specialized tail-cuff system, which includes an occlusion cuff and a volume pressure recording (VPR) sensor, is used.[11][12]
-
Cuff Placement: The occlusion and VPR cuffs are placed on the tail of the animal. Proper fit is crucial for accurate measurements.[11]
-
Blood Pressure Measurement: The occlusion cuff is inflated to occlude blood flow to the tail and then slowly deflated. The VPR sensor detects the return of blood flow, allowing for the determination of systolic and diastolic blood pressure.[11]
-
Drug Administration: The test compound is administered to the animal through an appropriate route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion).
-
Data Recording and Analysis: Blood pressure is measured at various time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Potassium Channel Openers
Caption: Signaling pathway of potassium channel openers leading to vasodilation.
Experimental Workflow for In Vitro to In Vivo Correlation
Caption: Workflow for establishing an in vitro to in vivo correlation.
Conclusion
This compound is a vasodilator with potential antihypertensive effects, likely mediated through the opening of potassium channels. While specific comparative data for this compound is limited, the established methodologies for evaluating potassium channel openers provide a clear path for its further characterization. The development of a robust in vitro to in vivo correlation for this compound will be crucial for its clinical development, enabling the prediction of its in vivo efficacy from in vitro vasorelaxation data. Further research is warranted to fully elucidate the pharmacological profile of this compound and to establish its therapeutic potential in cardiovascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 4. This compound | 118778-75-9 | Benchchem [benchchem.com]
- 5. CV Pharmacology | Potassium-Channel Openers [cvpharmacology.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Pharmacological evidence for the activation of potassium channels as the mechanism involved in the hypotensive and vasorelaxant effect of dioclein in rat small resistance arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diazoxide (Proglycem) | Children's Hospital of Philadelphia [chop.edu]
- 9. Low-dose diazoxide is safe and effective in infants with transient hyperinsulinism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Non-invasive blood pressure | ADInstruments [adinstruments.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Navigating the Scarcity of Nesapidil Data: A Comparative Look at Class IV Antiarrhythmics
A meta-analysis of the clinical and preclinical data for Nesapidil, a putative Class IV antiarrhythmic agent, is hampered by a significant lack of publicly available research. Despite its classification as a calcium channel blocker with a 1,3,4-oxadiazole chemical structure, detailed efficacy, safety, and mechanistic studies are not readily accessible in the scientific literature. This guide, therefore, provides a comparative framework by situating this compound within the established landscape of antiarrhythmic drug classes, offering researchers and drug development professionals a contextual understanding based on its proposed mechanism of action.
Understanding this compound's Place in Antiarrhythmic Therapy
This compound is identified as a Class IV antiarrhythmic drug, a category defined by its action as a calcium channel blocker.[1] The primary mechanism of this class is the inhibition of L-type calcium channels, which are crucial for the depolarization of pacemaker cells in the sinoatrial (SA) and atrioventricular (AV) nodes and for the plateau phase of the cardiac action potential in non-pacemaker cells. By blocking these channels, Class IV agents slow the heart rate, decrease AV nodal conduction, and can reduce myocardial contractility.
Due to the absence of specific clinical trial data for this compound, this guide will draw comparisons with well-characterized drugs from the four main classes of the Vaughan-Williams classification system to provide a comprehensive overview for researchers.
Comparative Analysis of Antiarrhythmic Drug Classes
To understand the therapeutic potential of a drug like this compound, it is essential to compare its expected effects with those of other antiarrhythmic agents. The following tables summarize the core mechanisms, electrophysiological effects, and clinical applications of the different antiarrhythmic classes.
Table 1: Comparison of Mechanisms of Action
| Drug Class | Primary Mechanism of Action | Key Molecular Target |
| Class I | Sodium Channel Blockade | Voltage-gated Na+ channels |
| Class II | Beta-Adrenergic Blockade | Beta-1 adrenergic receptors |
| Class III | Potassium Channel Blockade | Voltage-gated K+ channels |
| Class IV (e.g., this compound) | Calcium Channel Blockade | L-type voltage-gated Ca2+ channels |
Table 2: Electrophysiological Effects on the Cardiac Action Potential
| Drug Class | Effect on Phase 0 Depolarization | Effect on Action Potential Duration (APD) | Effect on Refractory Period |
| Class I | Decreased slope | Variable (decreased, no change, or increased) | Increased |
| Class II | No direct effect | Shortened | Increased |
| Class III | No direct effect | Significantly prolonged | Significantly prolonged |
| Class IV (e.g., this compound) | Decreased slope in nodal tissue | Shortened | Increased in nodal tissue |
Table 3: Comparative Clinical Indications
| Drug Class | Primary Clinical Indications |
| Class I | Ventricular tachycardias, atrial fibrillation |
| Class II | Rate control in atrial fibrillation, post-myocardial infarction |
| Class III | Atrial fibrillation, ventricular tachycardias |
| Class IV (e.g., this compound) | Supraventricular tachycardias, rate control in atrial fibrillation |
Envisioning the Research Pathway for this compound
While specific experimental protocols for this compound are unavailable, a standard preclinical and clinical development path can be outlined. This provides a roadmap for the types of studies that would be necessary to fully characterize its profile.
Preclinical Evaluation Workflow
A typical preclinical workflow to assess the antiarrhythmic properties of a compound like this compound would involve a series of in vitro and in vivo studies.
Experimental Protocols (Hypothetical for a Class IV Agent)
-
Patch Clamp Electrophysiology:
-
Objective: To determine the inhibitory concentration (IC50) of the compound on key cardiac ion channels (e.g., L-type Ca2+, hERG K+, Nav1.5 Na+).
-
Methodology: Whole-cell patch-clamp recordings would be performed on cell lines stably expressing the human ion channel of interest. A cumulative concentration-response curve would be generated to determine the IC50 value.
-
-
Isolated Langendorff Heart:
-
Objective: To assess the effect of the compound on cardiac electrophysiological parameters in an ex vivo whole-heart model.
-
Methodology: Hearts from a suitable animal model (e.g., rabbit, guinea pig) would be retrogradely perfused on a Langendorff apparatus. Monophasic action potentials would be recorded from the epicardium while the heart is paced. The compound would be perfused at increasing concentrations, and changes in action potential duration (APD) and effective refractory period (ERP) would be measured.
-
-
In Vivo Arrhythmia Model:
-
Objective: To evaluate the efficacy of the compound in terminating or preventing an induced arrhythmia in a living animal.
-
Methodology: An arrhythmia would be induced in an anesthetized animal (e.g., rat, dog) through pharmacological (e.g., aconitine infusion) or electrical means. The compound would be administered intravenously to assess its ability to restore sinus rhythm or prevent the onset of arrhythmia.
-
Signaling Pathway of Class IV Antiarrhythmics
The therapeutic effect of this compound, as a Class IV antiarrhythmic, is predicated on its ability to modulate intracellular calcium levels by blocking L-type calcium channels. This action has downstream effects on the electrical activity and contractility of cardiomyocytes.
References
Safety Operating Guide
Navigating the Safe Disposal of Nesapidil in a Laboratory Setting
Immediate Safety and Logistical Information
The cornerstone of safe disposal is adherence to established laboratory safety protocols and local environmental regulations. Before initiating any disposal process, it is imperative to consult your institution's Chemical Hygiene Plan and your designated Environmental Health and Safety (EHS) officer.
Key Principles for Nesapidil Disposal:
-
Do Not Dispose Down the Drain: this compound, like many organic compounds, should never be disposed of via the sanitary sewer system.
-
Segregation is Key: Waste containing this compound should be segregated from other chemical waste streams to avoid unintended reactions.
-
Proper Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any known hazard classifications.
-
Use of Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
Step-by-Step Disposal Protocol
The following protocol provides a general framework for the disposal of this compound. This should be adapted to the specific requirements of your laboratory and local regulations.
1. Waste Collection:
- Designate a specific, sealed, and chemically resistant container for this compound waste. This includes contaminated labware (e.g., pipette tips, vials) and any unused or expired solid this compound.
- For solutions containing this compound, use a labeled, sealed container appropriate for organic solvent waste, unless the solvent system requires a different waste stream.
2. Waste Storage:
- Store the sealed this compound waste container in a designated, well-ventilated, and secure area away from incompatible materials.
- Follow your institution's guidelines for the temporary storage of chemical waste.
3. Scheduling a Chemical Waste Pickup:
- Contact your institution's EHS department to schedule a pickup for the this compound waste.
- Provide them with all necessary information, including the chemical name, quantity, and any other components in the waste mixture.
4. Documentation:
- Maintain a detailed log of all this compound waste generated and disposed of, in accordance with your laboratory's and institution's protocols.
Quantitative Data Summary
As no specific experimental data on this compound disposal was found, this table provides a general template for tracking chemical waste in a laboratory setting.
| Waste Stream ID | Chemical Name | CAS Number | Quantity (g or mL) | Date of Generation | Disposal Date | Disposal Method |
| NES-W001 | This compound | 90326-85-5 or 118778-75-9 | 5g | 2025-10-31 | TBD | EHS Pickup for Incineration |
Experimental Protocols
Detailed experimental protocols for the degradation or neutralization of this compound are not publicly available. The recommended procedure is to treat it as a stable chemical compound and dispose of it through a certified chemical waste handler. Any attempt to neutralize or chemically treat the waste without a validated protocol is strongly discouraged.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
By adhering to these general guidelines and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals, thereby fostering a secure and responsible research environment.
References
Essential Safety and Operational Protocols for Handling Nesapidil
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Nesapidil. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials, building on a foundation of proactive safety measures.
When handling this compound, it is imperative to consult the substance-specific Safety Data Sheet (SDS) for comprehensive hazard information. The following recommendations are based on general best practices for handling chemical compounds with potential hazards such as skin irritation, serious eye irritation, and respiratory irritation.[1]
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This equipment is essential to protect against potential chemical splashes, inhalation of dust, and skin contact.[2]
| Protection Type | Required Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Must be worn at all times in the laboratory. Goggles provide a seal around the eyes for superior protection.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile). A lab coat or chemical-resistant apron. | Gloves should be inspected for integrity before each use and changed immediately if contaminated.[4][5] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if engineering controls are insufficient or if handling fine powders. | Always work in a chemical fume hood when handling powdered this compound to avoid inhalation of dust.[6] |
| Foot Protection | Closed-toe shoes. | Shoes must cover the entire foot to protect against spills.[5] |
Emergency First Aid Procedures
In the event of exposure to this compound, immediate action is critical. The following first aid measures should be taken while seeking prompt medical attention.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor/physician if you feel unwell.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician immediately.[7] |
Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal. Adherence to this workflow is crucial for minimizing risk.
Caption: Workflow for safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste contaminated with this compound, including unused product, empty containers, and disposable PPE, must be segregated as hazardous waste.[8]
-
Containerization : Use designated, leak-proof, and clearly labeled containers for this compound waste. Ensure containers are kept closed except when adding waste.[8][9]
-
Storage : Store hazardous waste in a designated, secure area away from incompatible materials.
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10][11] Do not dispose of down the drain or in general trash.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. louisville.edu [louisville.edu]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. ashp.org [ashp.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
